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  • Product: Cytochrome c(88-104)(domestic pigeon)
  • CAS: 86579-06-8

Core Science & Biosynthesis

Foundational

Cytochrome c (88-104) (Domestic Pigeon): A Comprehensive Guide to Sequence Analysis, pMHC Dynamics, and TCR Recognition

Executive Summary For decades, the domestic pigeon (Columba livia) cytochrome c fragment 88-104 (PCC 88-104) has served as a gold-standard model antigen in cellular immunology and drug development. Recognized specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the domestic pigeon (Columba livia) cytochrome c fragment 88-104 (PCC 88-104) has served as a gold-standard model antigen in cellular immunology and drug development. Recognized specifically by CD4+ T cells via the murine MHC class II molecule I-E^k^, this 17-mer peptide is foundational for interrogating T cell receptor (TCR) signaling thresholds, thymic selection, and autoimmune hyperresponsiveness.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic sequence reporting. Here, we will dissect the structural causality behind PCC 88-104's immunogenicity, analyze the thermodynamic impact of its anchor residues, and provide field-validated protocols for utilizing this peptide in advanced altered peptide ligand (APL) screening and T cell activation assays.

Structural and Sequence Analysis

The precise amino acid sequence of PCC 88-104 is KAERADLIAYLKQATAK [1]. To understand its utility, we must map its residues to the binding pockets of the I-E^k^ MHC class II molecule and the complementary determining regions (CDRs) of the TCR (typically the Vα11/Vβ3 clonotype found in AND or AD10 transgenic mice)[2].

A critical comparative model in immunology involves contrasting PCC 88-104 with Moth Cytochrome C (MCC) 88-103. While highly homologous, single amino acid substitutions between these two peptides dictate profound differences in pMHC stability and TCR heterocliticity (where T cells primed with PCC respond even stronger to MCC)[3].

Quantitative Sequence Mapping: PCC vs. MCC

The following table summarizes the structural role of each residue within the core binding register (positions 95-103)[4].

PositionResidue (PCC)Residue (MCC)Domain / PocketFunctional Significance & Causality
88-94 KAERADLANERADLN-Terminal FlankStabilizes the open MHC class II groove extending beyond the P1 pocket.
95 IIP1 Anchor Deep hydrophobic pocket binding; serves as the primary MHC anchor.
96 AAP2Secondary interaction; mutations (e.g., A96I) alter baseline MHC affinity[2].
97 YYP3Secondary interaction; contributes to the overall structural conformation[3].
98 LLP4 Anchor Hydrophobic MHC binding; secures the central peptide register.
99 KKP5 (TCR Contact) Primary upward-facing residue. Dictates TCR Vα11/Vβ3 recognition. Mutations here generate Altered Peptide Ligands (APLs)[5].
100-102 QATQATP6-P8Minor TCR/MHC interactions; maintains the α-helical backbone[3].
103 AKP9 Anchor Critical Stability Determinant: PCC (Alanine) yields a pMHC half-life of ~5h. MCC (Lysine) yields ~229h[4].
104 K-C-Terminal FlankPresent in PCC, absent in MCC; minor role in overall solubility.

Mechanistic Insights: The Tripartite pMHC-TCR Interaction

The utility of PCC 88-104 lies in its highly characterized tripartite interaction. The causality of experimental outcomes using this peptide hinges on two distinct molecular axes:

  • The MHC Stability Axis (Position 103): The substitution of Alanine at position 103 in PCC for Lysine in MCC is not merely a species variation; it fundamentally alters the thermodynamic stability of the pMHC complex. Because A103 only partially fills the I-E^k^ P9 pocket, PCC 88-104 dissociates rapidly (half-life of 5 hours) compared to MCC (229 hours)[4]. Researchers utilize PCC when a transient, highly physiological antigen pulse is required, avoiding the artificial hyper-stimulation often seen with ultra-stable synthetic analogs.

  • The TCR Engagement Axis (Position 99): Lysine 99 (K99) points directly outward from the MHC groove, serving as the primary contact point for the TCR[5]. By substituting K99 with Glutamine (K99Q) or Arginine (K99R), researchers generate Altered Peptide Ligands (APLs). These APLs bind I-E^k^ with identical affinity to the wild-type peptide but engage the TCR with lower affinity, acting as partial agonists or antagonists[2]. This allows for the precise titration of analog TCR signals into digital downstream responses (e.g., ZAP-70 and ERK1/2 phosphorylation)[6].

G APC Antigen Presenting Cell (APC) MHC MHC Class II (I-Ek) Anchor: P9 (Ala103) APC->MHC presents Peptide PCC 88-104 Peptide TCR Contact: Lys99 MHC->Peptide binds via anchor residues CD4 CD4 Coreceptor MHC->CD4 binds TCR T Cell Receptor (Vα11/Vβ3) Peptide->TCR engages (agonist) ZAP70 ZAP-70 Phosphorylation TCR->ZAP70 ITAM phosphorylation CD4->ZAP70 Lck recruitment ERK ERK1/2 Activation ZAP70->ERK downstream cascade Response T Cell Proliferation & Cytokine Release (IL-2, IFN-γ) ERK->Response gene transcription

TCR-pMHC signaling pathway illustrating PCC 88-104 engagement and downstream T cell activation.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why specific parameters are chosen.

Protocol 1: In Vitro T Cell Proliferation & Cytokine Profiling

This workflow quantifies the baseline immunogenicity of PCC 88-104 using transgenic murine models.

  • Step 1: APC Preparation. Culture CH27 B lymphoblastoid cells. Causality: CH27 cells stably express I-E^k^, B7.1, and B7.2. Using a uniform cell line eliminates the variable costimulatory background inherent to primary splenic APCs[2]. Treat CH27 cells with Mitomycin C (50 μg/mL for 30 min) to arrest their proliferation.

  • Step 2: Peptide Pulsing. Pulse CH27 cells with PCC 88-104 at a concentration gradient (0.01 μM to 10 μM) for 2 hours at 37°C. Causality: This gradient captures the full dose-response curve, identifying the exact threshold of TCR triggering[6].

  • Step 3: T Cell Isolation. Purify naive CD4+ T cells from the spleens of AND or AD10 TCR transgenic mice using negative magnetic selection. Label cells with 5 μM CFSE.

  • Step 4: Co-Culture. Plate 1x10^5^ T cells with 5x10^4^ pulsed CH27 cells in 96-well U-bottom plates. Incubate for 72 hours.

  • Step 5: Readout. Analyze CFSE dilution via flow cytometry to quantify generational proliferation. Harvest supernatants for IL-2 and IFN-γ ELISA.

  • Self-Validating System: Include a well pulsed with an irrelevant peptide (e.g., OVA 323-339) to establish the baseline of non-specific activation. The dual readout (CFSE for proliferation, ELISA for effector function) ensures that true functional commitment is measured, not just transient activation.

Protocol 2: Altered Peptide Ligand (APL) Screening Workflow

This protocol is used to identify partial agonists or antagonists for drug development (e.g., tolerogenic vaccines for autoimmune diseases).

  • Step 1: APL Synthesis. Synthesize PCC 88-104 variants (e.g., K99Q, K99R). Ensure >95% purity via HPLC to prevent wild-type contamination from skewing results[2].

  • Step 2: Competitive Binding Assay. Before testing T cell activation, validate that the APLs bind I-E^k^ equally well as the wild-type PCC. Causality: If an APL fails to activate T cells, you must prove it is due to altered TCR affinity, not a failure to bind the MHC[7].

  • Step 3: Early Activation Profiling. Co-culture APL-pulsed APCs with AND T cells for 18 hours. Stain for surface markers CD69 (early activation) and CD25 (IL-2 receptor).

  • Self-Validating System: True partial agonists (like K99Q) will induce CD69 upregulation but fail to trigger robust IL-2 secretion or proliferation at low doses. This confirms the uncoupling of proximal TCR signaling from distal effector functions[6],[2].

Workflow Synth Peptide Synthesis (PCC 88-104 & APLs) APC_Load Pulse APCs (CH27) with Peptides Synth->APC_Load CoCulture Co-culture with AND TCR Transgenic T Cells APC_Load->CoCulture Readout1 Flow Cytometry (CD69, CD25 up-regulation) CoCulture->Readout1 Readout2 ELISA (IL-2, IFN-γ Secretion) CoCulture->Readout2 Analysis Determine Agonist/ Antagonist Thresholds Readout1->Analysis Readout2->Analysis

Experimental workflow for screening Altered Peptide Ligands (APLs) using PCC 88-104 variants.

Applications in Drug Development & Immunology

The precision of the PCC 88-104 model has driven several major breakthroughs in biopharma and basic research:

  • Autoimmune Disease Modeling: In lupus-prone mice (MRL/lpr), CD4+ T cells exhibit hyperresponsiveness to low-affinity APLs of PCC 88-104 (such as K99Q). This model proves that autoimmune pathology is often driven by a lowered threshold for TCR activation, allowing normally ignored self-antigens to trigger a response[2]. Furthermore, modifications to signaling proteins like ZAP-70 (e.g., isoaspartyl modifications) in these models directly alter the T cell response to PCC 88-104[8].

  • Trogocytosis and Sustained Signaling: Recent studies utilizing PCC 88-104 have elucidated the mechanism of trogocytosis—where T cells physically extract the pMHC complex from the APC. T cells that capture I-E^k^-PCC complexes maintain sustained intracellular signaling (ERK1/2 phosphorylation) even after the APC is removed, promoting selective T cell survival[9].

  • Thymic Selection Studies: By utilizing PCC 88-104 and its APLs in fetal thymic organ cultures, researchers have mapped the exact peptide affinities required to induce positive selection of CD4+ T cells, providing a blueprint for how the immune repertoire is shaped[10].

References

  • Emory University NIH Tetramer Core. "I-Ek | pigeon PCC 88-104 | KAERADLIAYLKQATAK." Emory.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF9j62uV98N6JdPKm8DTNGMdtkpE1JqaCSfjgogPa2fRO3g-zzFqFRtr95ctisjo-3XIWp0cjECTxSDT6VQaoC30VM2406yaf72xtIWm-g2MDY2-mHYHDP63SaaNcK-ZovD-4aE0yVwvKxj9ThPuND1xNP8UISRQ==]
  • Pincus, M. R., et al. "Correlation between the conformation of cytochrome c peptides and their stimulatory activity in a T-lymphocyte proliferation assay." Proceedings of the National Academy of Sciences (PNAS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEivV1P3HaVQp7oTcYjFBCpU345vykkM-hDnVho2-I6axvnV_kDqnliaVN43q3WYaJf1z7oddyKIlB-_YKeFUoF0tnMAysc8rXwc-0LeS72cnGTjyrG90XbnEL4SrT01B4GMisahXCQgUGsxGg0sTI=]
  • Nelson, R. W., et al. "Peptide-MHC Class II Complex Stability Governs CD4 T Cell Clonal Selection." NIH PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdmXZ1Wbz-zQiOCmfdUTgi9Z7dpG-X__kvyO_m3inNezJcM2ulBVzVvEDVDiCfKeUltkIMkEl__va-dAYONWmqQ7mPhzZ8qgp-48CEyqd6cAF532EHBpSOHgxU9K-M3Y7cHoE56gisRdD4-XA=]
  • Anderton, S. M., et al. "Cd4 + T Cells from Lupus-Prone Mice Are Hyperresponsive to T Cell Receptor Engagement with Low and High Affinity Peptide Antigens: A Model to Explain Spontaneous T Cell Activation in Lupus." Journal of Experimental Medicine (Rockefeller University Press).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF03DdIMpVkEMDVxNhDkWHcHrGM4CDL2WfZacceJqCHElwLWX_0Cj7CsEIttU2CN4xcpjHCA8A8nbWvk3AxLYm5AqAuR8n2xePv9N14iSkbH5-exsOQWAca_4fKWr9fWogd4-NfvPc9ptE6AjIDdhQqy12YdZj23R2pYVbkSd5C-x4Ds4Ux1ayhfeDYCLZ84iQ=]
  • Kamiguchi, K., et al. "On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy)." Karger Publishers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZO6MWj-4ynBqQS2knuyh-jn6l4Hle5CkkCkntUKzie1FjAj-3cF9En2fugbcZkQYfP8UeCB5h_ZmAaN4t1jtEpJ6P44CtX47iIrl9ps0ufMxwpntxOSWR7wwDSsi4oDBsb0unLFU05tcMlsPB2iRGsCKGq5fZw7gvkczEMdFbRaAhYj0_41iYNQD_XQoyKMh4FhRfARHz]
  • Allison, K. A., et al. "Affinity and dose of TCR engagement yield proportional enhancer and gene activity in CD4+ T cells." eLife Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoYiYQ-PMnJudI_gCJvf1pifhGAlOaFtQizsSB9m5EbHFE6fQMTn8l7sMeYruvprUKoXO3pVqhp21xZha6DDK6UCbNzMpd8wvQUjDSGdIHzkAQuZyXL7TpCKG6hylOcuJj9gRyT3O2]
  • Osborne, D. G., et al. "Trogocytosis Results in Sustained Intracellular Signaling in CD4+ T Cells." NIH PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEctU5gU6tf2L1P66RmWQ194H5n9YTfk7U2HykTR4wNa9ty6GPRPBYaeshVXoU3ePXqmubtikxmz_otPWNNepdFdHuNdLfEYsXTDTqAh6RGP-Nul3ichP6EPma86QekzdZhD-ALkfGr4lUCrIM=]
  • Hogquist, K. A., et al. "The role of peptides in thymic positive selection of class II major histocompatibility complex-restricted T cells." NIH PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELFbcUKU32zSYPWzYzkdqIDrx_60lJ_rCV0sAI3fK5SHsxUhRUDEJdk2bG-ReHOZ7wtpJjQiU_88uSVhIZG9enuTikJOXyS3zBzBLDUWTZIHsMJar0CabdfAjfE4nr7eU_XOzqEZU6X6JZ]
  • Mamula, M. J., et al. "Natural isoaspartyl protein modification of ZAP70 alters T cell responses in lupus." Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG7ikhoqlOnBhS92pHNopq5lUVPYQuW1n0snmlFdGQaGalrBRAatEsmUWyXs9K-h0v5fpoFFMLIxfA370w-rXnJjtmveEZ_e0FqmgRnvWtsNoK88mspH6zeFy8z74o1aQnn-W3PIp1RPbArKwlPCPuwY5oO1a3J-PVgwfgKA==]
  • Marrack, P., et al. "Comparison of Peptides Bound to Spleen and Thymus Class II." Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECJaTQft3yaebijtFKuSusI4QeWNVv44zOKc4GVFBZKG7f379dUGICpYZkvjJWDjUBD5rS6eIKo4JKbyQjTTDEpnLjGkzAgFjmnLkT6JWih_WJMqHSzImpIFtbKSspisQsgvcvvRB_GgKaxh8fF_tk6NbeRP0c_ufi3DJNfQrSC0b3HtnKNrdESA==]

Sources

Exploratory

T Cell Receptor Recognition of Pigeon Cytochrome c (88-104): Structural Dynamics, Kinetics, and Experimental Methodologies

Executive Summary The interaction between the T cell receptor (TCR) and peptide-major histocompatibility complex (pMHC) is the fundamental event initiating adaptive cellular immunity. For decades, the domestic pigeon cyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The interaction between the T cell receptor (TCR) and peptide-major histocompatibility complex (pMHC) is the fundamental event initiating adaptive cellular immunity. For decades, the domestic pigeon cytochrome c fragment 88-104 (PCC 88-104), presented by the murine MHC class II molecule I-Eᵏ, has served as the premier model antigen for dissecting the structural, kinetic, and functional nuances of CD4+ T cell activation. This whitepaper provides an in-depth technical analysis of PCC 88-104 recognition by canonical TCRs (such as 2B4 and 5C.C7), detailing the biophysical parameters that govern immunodominance, the self-validating methodologies used to measure these interactions, and the translational implications for modern TCR-based drug development.

The PCC 88-104 Model System: Structural Basis of Recognition

The I-Eᵏ-restricted T cell response to pigeon cytochrome c is highly specific to the COOH-terminal sequence 88-104 (KAERADLIAYLKQATAK). While the minimal determinant required for T cell stimulation resides within residues 95-104, the addition of NH₂-terminal residues significantly increases antigenic potency, making PCC 88-104 the optimal sequence for maximal response [[1]]().

The structural foundation of this recognition relies on highly conserved TCR–MHC interactions accommodating significant variations in the Complementarity-Determining Region 3 (CDR3) loops. Canonical TCRs responding to PCC 88-104 (and the highly homologous moth cytochrome c, MCC 88-103) predominantly utilize Vα11 and Vβ3 gene segments. Structural analyses of the 2B4 TCR and the 5C.C7 variant (clone 226) bound to MCC/I-Eᵏ reveal that despite large junctional differences, the overall docking orientation remains remarkably conserved, dictating a strict requirement for specific peptide contact residues (e.g., positions 3, 5, and 8 of the core epitope) 2.

Quantitative Kinetic Parameters

The biological activity of a TCR is intimately linked to its binding kinetics—specifically the dissociation rate (k_off). Weak agonists and Altered Peptide Ligands (APLs) typically exhibit significantly faster off-rates than strong agonists, leading to abbreviated signaling events 3. The table below summarizes the kinetic parameters of canonical TCRs interacting with cytochrome c epitopes.

Table 1: Kinetic and Thermodynamic Parameters of Cytochrome c-Reactive TCRs

TCR CloneLigand (pMHC)K_D (μM)k_off (s⁻¹)Half-life (t₁/₂)Source
2B4 MCC/I-Eᵏ (Agonist)13.70.03221 s2
226 (5C.C7 variant) MCC/I-Eᵏ (Agonist)0.3210.0029239 s[[2]]()
2B4 T102S/I-Eᵏ (Weak Agonist)~40.0>0.15<5 s3

(Note: MCC 88-103 and PCC 88-104 are functionally interchangeable in these assays due to shared core contact residues).

Self-Validating Experimental Methodologies

To ensure high-fidelity data in drug development and immunological research, protocols must be designed with intrinsic causality and self-validation. Below are the gold-standard methodologies for evaluating PCC 88-104 TCR recognition.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Measuring the exact association (k_on) and dissociation (k_off) rates requires precise orientation of the TCR to prevent steric hindrance.

  • Step 1: Sensor Chip Preparation. Activate a CM5 dextran chip using standard EDC/NHS chemistry.

  • Step 2: Oriented TCR Immobilization. Immobilize the soluble TCR (e.g., 2B4) via a single engineered C-terminal cysteine using maleimide coupling.

    • Causality & Validation: Random amine coupling can cross-link residues within the CDR loops, artificially lowering the measured association rate. Oriented C-terminal coupling ensures 100% of the immobilized TCRs are sterically available for pMHC binding, yielding accurate kinetic measurements 3.

  • Step 3: Analyte Injection. Flow soluble PCC 88-104/I-Eᵏ complexes over the chip at multiple concentrations (e.g., 1 μM to 50 μM). Simultaneously flow the analyte over a reference flow cell containing an irrelevant pMHC complex.

    • Causality & Validation: The reference cell subtracts bulk refractive index changes and non-specific binding, acting as an internal negative control to validate that the SPR signal is exclusively specific to the PCC 88-104 interaction.

  • Step 4: Regeneration. Wash the chip with 10 mM Glycine-HCl (pH 2.5) to disrupt the non-covalent TCR-pMHC interaction without denaturing the covalently bound TCR.

  • Step 5: Data Analysis. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract K_D.

SPR_Workflow N1 1. Surface Preparation (CM5 Chip Activation) N2 2. Oriented TCR Immobilization (C-terminal Cysteine) N1->N2 N3 3. Analyte Injection (Soluble PCC 88-104/I-Ek) N2->N3 N4 4. Kinetic Measurement (kon and koff) N3->N4 N5 5. Surface Regeneration (Mild Acid Wash) N4->N5 N6 6. Data Fitting (1:1 Langmuir Model) N4->N6 N5->N3 Titration Loop

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis of TCR-pMHC interactions.

Protocol 2: In Vitro T Cell Activation and Functional Avidity Assay

To translate biophysical binding into biological function, researchers measure cytokine production in response to titrated antigen.

  • Step 1: T Cell Isolation. Isolate naive CD4+ T cells from 5C.C7 or AND TCR transgenic mice using negative selection magnetic beads.

    • Causality: Negative selection avoids antibody-mediated cross-linking of CD4 or the TCR, which could prematurely trigger intracellular signaling and confound baseline activation measurements.

  • Step 2: APC Preparation. Irradiate (3000 rads) CH27 B lymphoma cells (which express I-Eᵏ).

    • Causality: Irradiation permanently halts APC proliferation. This ensures that any subsequent metabolic activity or proliferation measured is strictly derived from the responding T cells.

  • Step 3: Co-culture & Pulsing. Co-culture T cells and APCs (1:1 ratio) and pulse with a titration of PCC 88-104 (0.01 μM to 50 μM). Include a null peptide (e.g., K99A variant) well.

    • Causality & Validation: The broad titration establishes an EC50 curve to calculate functional avidity. The K99A null peptide serves as an internal validation control, proving that activation is sequence-specific and not an artifact of the co-culture environment.

  • Step 4: Readout. Harvest supernatants at 24 hours and measure IL-2 secretion via ELISA.

Intracellular Signaling Dynamics

The kinetic parameters measured via SPR directly dictate the downstream signaling cascade. According to the kinetic proofreading model, a TCR must remain bound to the pMHC complex long enough (sufficient t₁/₂) to allow for the sequential phosphorylation events required for full activation. Rapid dissociation (as seen with weak APLs) prematurely aborts this cascade [[3]]().

TCR_Signaling Ligand PCC 88-104 : I-Ek Receptor TCR Complex (2B4/5C.C7) Ligand->Receptor Recognition Kinase1 Lck Activation Receptor->Kinase1 Kinase2 ZAP-70 Recruitment Kinase1->Kinase2 Adapter LAT Phosphorylation Kinase2->Adapter Effector PLC-γ1 & Calcium Influx Adapter->Effector Transcription NFAT / IL-2 Production Effector->Transcription

Caption: Intracellular signaling cascade initiated by PCC 88-104 recognition via the T cell receptor.

Translational Implications for Drug Development

Understanding the precise kinetics of PCC 88-104 recognition has profound implications for designing TCR-T cell therapies and peptide vaccines:

  • The Affinity Paradox: It is a common assumption in drug development that higher TCR affinity yields a more potent T cell response. However, in vivo studies using the 5C.C7 TCR demonstrate that excessively high-potency ligands can actually result in attenuated T cell expansion and effector function, highlighting the need to optimize, rather than simply maximize, TCR affinity 4.

  • Autoimmunity and Activation Thresholds: Studies utilizing the AND TCR (specific for PCC 88-104) backcrossed onto lupus-prone murine models reveal that these T cells are intrinsically hyperresponsive to low-affinity APLs. This suggests that spontaneous autoimmune T cell activation is driven by a lowered kinetic threshold for peptide recognition, providing a mechanistic target for therapeutic intervention in systemic lupus erythematosus 5.

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Foundational

Immunodominant Epitope Mapping of Domestic Pigeon Cytochrome c (88-104): A Technical Guide to the Trimolecular Complex

Executive Summary The domestic pigeon cytochrome c (PCC) fragment spanning residues 88-104 is a foundational model antigen in cellular immunology. For decades, it has served as the prototypical peptide for elucidating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The domestic pigeon cytochrome c (PCC) fragment spanning residues 88-104 is a foundational model antigen in cellular immunology. For decades, it has served as the prototypical peptide for elucidating the mechanics of major histocompatibility complex (MHC) class II antigen presentation and T-cell receptor (TCR) recognition. Specifically, PCC 88-104 is presented by the murine MHC class II molecule I-E^k and recognized by well-characterized transgenic T cells (such as 5C.C7 and AND)[1].

This whitepaper provides an in-depth, self-validating technical guide to the structural conformation, agretope/epitope mapping, and experimental methodologies associated with PCC 88-104. It is designed for researchers and drug development professionals engineering altered peptide ligands (APLs) or studying autoimmune tolerance mechanisms.

Structural Conformation: The Alpha-Helical Scaffold

The immunogenicity of PCC 88-104 is not merely a function of its primary amino acid sequence, but heavily relies on its secondary structure. Conformational energy calculations and in vitro assays demonstrate that the peptide is functionally divided into a structural scaffold and a recognition motif[2].

  • The Alpha-Helical Requirement (Residues 88-98): The N-terminal portion of the fragment (residues 88-98) exhibits a strong preference for an alpha-helical conformation in nonpolar environments. This helix is strictly required to maintain the spatial orientation of the C-terminal pentapeptide[2].

  • The Recognition Motif (Residues 99-104): The C-terminal residues exist naturally as a statistical coil but are forced into an extended conformation upon binding the I-E^k groove.

  • Rational Deletions: Because the tripeptide 91-93 (Arg-Ala-Asp) has a strong nonhelical preference, computational models predicted—and experimental T-cell proliferative responses confirmed—that residues 91-93 can be deleted from the 88-103 fragment without abolishing antigenicity[2].

Dissecting the Agretope and Epitope

The interaction between PCC 88-104, I-E^k, and the TCR forms a highly specific trimolecular complex. Single amino acid substitution (alanine scanning) has successfully uncoupled the residues responsible for MHC binding (agretope) from those responsible for TCR engagement (epitope)[3].

The Epitope (TCR Contact Residues)

Functional assays utilizing T-cell clones derived from B10.A mice have identified residues 99, 101, and 102 as critical TCR contact points[3]. Mutations at these positions drastically alter antigenic potency and can elicit unique T-cell clones upon immunization, proving their direct interaction with the TCR rather than the MHC molecule[3].

The Agretope (MHC Anchor Residues)

Residue 103 (and in some structural models, 104) acts as the primary agretope. Substitutions at residue 103 fail to elicit clones with unique specificity but consistently change the relative antigenic potency across different antigen-presenting cells (APCs), confirming its role in anchoring the peptide to the I-E^k molecule[3].

Interestingly, crystallographic studies reveal a unique binding register for PCC compared to its homologue, moth cytochrome c (MCC). While MCC utilizes a lysine to fill the p9 pocket of I-E^k, PCC possesses an alanine at p9, shifting its lysine to the p10 position. This forces PCC to adopt a highly extended course through the binding groove, a hallmark of MHC class II presentation[4].

G TCR T Cell Receptor (TCR) (e.g., 5C.C7 / AND) Epitope Epitope Residues (99, 101, 102) Epitope->TCR Direct Contact Agretope Agretope Residues (103, p10 Lys) MHC MHC Class II (I-E^k) (Antigen Presenting Cell) Agretope->MHC Anchor Binding Helix Alpha-Helical Scaffold (Residues 88-98) Helix->Epitope Stabilizes Helix->Agretope Positions

Fig 1: The Trimolecular Complex of PCC(88-104), illustrating the structural roles of specific residues.

Post-Translational Modifications and Autoimmunity

The mapping of PCC 88-104 has profound implications for understanding autoimmune tolerance. Natural post-translational modifications can reveal cryptic epitopes that the immune system previously ignored.

For instance, the spontaneous conversion of aspartic acid to isoaspartic acid (isoAsp) within PCC 88-104 drastically alters its processing by Cathepsin D—an endosomal enzyme crucial for antigen processing[5]. When PCC 88-104 containing an isoaspartyl residue is processed, it yields a dramatically different peptide repertoire. AND transgenic T cells (which specifically recognize PCC 88-104) hyper-proliferate in response to isoaspartyl PCC compared to the native form, demonstrating how simple biochemical aging of proteins can break immune tolerance[5].

Quantitative Data: Mutational Impact on PCC 88-104

The following table summarizes the functional mapping of key residues within the PCC C-terminal region based on historical substitution assays[2][3][4].

Residue PositionNative Amino Acid (PCC)Functional DomainEffect of Alanine/Conservative Substitution
88-90 Lys-Ala-GluStructural ScaffoldMinimal effect on TCR recognition; supports alpha-helix.
91-93 Arg-Ala-AspNon-helical hingeCan be deleted without abolishing antigenicity.
99 Lysine (Lys)Epitope (TCR Contact)Loss of T-cell proliferation; generates unique T-cell clones.
101 Alanine (Ala)Epitope (TCR Contact)Alters TCR recognition profile.
102 Threonine (Thr)Epitope (TCR Contact)Critical for TCR binding; mutation to Ser creates weak agonist.
103 Lysine (Lys)Agretope (MHC Anchor)Alters presentation efficiency across different APC haplotypes.
104 Lysine (Lys)Agretope (p10 Anchor)Extended conformation in I-E^k groove; critical for complex stability.

Experimental Methodologies

To validate the processing requirements and mapping of PCC 88-104, researchers utilize specific in vitro assays. The causality behind using fixed vs. live APCs is to isolate the presentation phase from the intracellular processing phase.

Protocol A: Antigen Processing Validation via APC Fixation

Purpose: To prove that the synthetic 88-104 fragment represents the fully processed minimal epitope, bypassing the need for endosomal cleavage (unlike native apocytochrome c)[6].

  • APC Preparation: Harvest splenocytes from B10.A mice (expressing I-E^k).

  • Fixation: Suspend half of the APCs in 0.15% paraformaldehyde for 15 minutes at room temperature to halt all intracellular vesicular trafficking and enzymatic processing (e.g., Cathepsin D).

  • Quenching: Wash fixed APCs extensively with 0.2 M L-lysine to quench unreacted paraformaldehyde, followed by three washes in complete RPMI medium.

  • Antigen Pulsing: Incubate live and fixed APCs with either native apocytochrome c protein or synthetic PCC 88-104 peptide (1-10 μM)[6].

  • Observation: Fixed APCs will successfully present PCC 88-104 to T-cell hybridomas, but will fail to present the whole apocytochrome c, confirming 88-104 is the terminal processed epitope[6].

Protocol B: T-Cell Proliferation & Epitope Mapping

Purpose: To measure the functional impact of single amino acid substitutions in the PCC 88-104 sequence[1][3].

  • T-Cell Isolation: Isolate CD4+ T cells from the lymph nodes of 5C.C7 or AND transgenic mice using negative magnetic selection[1].

  • Co-Culture Setup: Plate 5 × 10^4 transgenic T cells with 5 × 10^5 irradiated (3000 rad) syngeneic B10.A splenocytes (APCs) in 96-well plates.

  • Peptide Titration: Add synthetic wild-type PCC 88-104 or APL variants (e.g., T102S) in serial dilutions (0.01 μM to 10 μM).

  • Incubation & Readout: Incubate for 48 hours at 37°C. Pulse with 1 μCi of [^3H]-thymidine for the final 12-16 hours. Harvest cells and measure beta emission to quantify proliferation.

Workflow S1 1. Peptide Synthesis (Native vs. Mutant PCC 88-104) S3 3. Co-Culture (Add Transgenic CD4+ T Cells) S1->S3 S2 2. APC Preparation (Live vs. Fixed with Paraformaldehyde) S2->S3 S4 4. Proliferation Readout (IL-2 Release / Thymidine Incorporation) S3->S4

Fig 2: Experimental workflow for in vitro T cell activation and epitope mapping using synthetic PCC.

Sources

Exploratory

Structural Basis of Cytochrome c (88-104) (Domestic Pigeon) Presentation by I-Ek: A Technical Whitepaper

Executive Summary The interaction between the murine Major Histocompatibility Complex (MHC) class II molecule I-Ek and the C-terminal peptide of domestic pigeon cytochrome c (PCC 88-104) serves as a foundational model in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The interaction between the murine Major Histocompatibility Complex (MHC) class II molecule I-Ek and the C-terminal peptide of domestic pigeon cytochrome c (PCC 88-104) serves as a foundational model in cellular immunology. This whitepaper provides an in-depth technical analysis of the crystal structure of the I-Ek/PCC(88-104) complex (PDB: 1KTD). By dissecting the structural causality behind peptide binding, we elucidate how MHC class II molecules enforce an extended peptide conformation, and how exquisite T-cell receptor (TCR) sensitivity is driven by minor alterations in the peptide's solvent-exposed surface.

Structural Architecture & Mechanistic Causality

The Extended Conformation Paradigm

Unlike MHC class I molecules, which frequently force bound peptides to "kink" or bulge in order to seat optimal anchor residues into their respective binding pockets, MHC class II molecules enforce a strictly extended, polyproline type II-like helical conformation. The PCC(88-104) peptide (sequence: KAERADLIAYLKQATAK) provides a perfect demonstration of this structural rigidity .

The p9 Pocket Shift: Structural Integrity Over Optimal Anchoring

In the closely related moth cytochrome c (MCC) peptide, a lysine residue perfectly fills the p9 anchor pocket of the I-Ek binding groove. However, in PCC(88-104), an alanine is present at the p9 position (Ala103), shifting the lysine to position p10 (Lys104). Structural data from the 1KTD crystal reveals that rather than kinking the peptide backbone to force the p10 lysine into the p9 pocket, the I-Ek binding groove maintains the extended conformation of PCC. Consequently, the highly conserved lysine anchor is pushed outside the primary binding groove, demonstrating that MHC class II structural enforcement supersedes optimal anchor residue placement .

TCR Antagonism via the p8 (T102S) Mutation

The crystallized 1KTD complex features a variant of the PCC peptide containing a Threonine-to-Serine substitution at position p8 (amino acid 102). This single methyl group deletion transforms the peptide from a strong TCR agonist into a weak agonist/antagonist. Crystallographic analysis confirms that this mutation induces absolutely zero conformational changes in the MHC binding groove or the peptide backbone. The profound immunological shift is caused solely by the loss of a critical van der Waals interaction with the TCR's CDR3 α loop. This subtle loss of binding energy increases the TCR dissociation rate ( koff​ ), leading to premature termination of the TCR signaling cascade and incomplete phosphorylation of the CD3 ζ chain, thereby manifesting as T-cell antagonism.

G MHC I-Ek Binding Groove MCC Moth Cytochrome c (MCC) Lysine at p9 MHC->MCC Binds PCC Pigeon Cytochrome c (PCC) Alanine at p9, Lysine at p10 MHC->PCC Binds Ext Extended Conformation (No Backbone Kinking) MCC->Ext Optimal Anchor PCC->Ext Suboptimal Anchor TCR1 Strong TCR Agonist (Full T-Cell Activation) Ext->TCR1 WT PCC (Thr at p8) TCR2 Weak Agonist / Antagonist (Altered TCR Contact) Ext->TCR2 Mutant PCC (Ser at p8)

Caption: Structural logic of cytochrome c peptide presentation by I-Ek and subsequent TCR activation.

Quantitative Structural Data

The following table summarizes the key structural and biochemical parameters distinguishing the presentation of Pigeon vs. Moth cytochrome c by I-Ek.

ParameterI-Ek / PCC (88-104) VariantI-Ek / MCC (88-103)
PDB ID 1KTD1KT2
Resolution 2.40 Å2.80 Å
Peptide Sequence KAERADLIAYLKQAS AKANERADLIAYLKQAT K
p9 Anchor Residue Alanine (Ala103)Lysine (Lys103)
p10 Residue Lysine (Lys104)None
p8 TCR Contact Serine (Ser102)Threonine (Thr102)
TCR Response Weak Agonist / AntagonistStrong Agonist
Conformation ExtendedExtended

Experimental Methodologies: A Self-Validating System

To study the structural dynamics of the I-Ek/PCC complex, a robust, self-validating expression protocol is required to ensure proper folding, 1:1 stoichiometry, and monodispersity.

Recombinant Expression and Purification of Soluble I-Ek/PCC Complexes
  • Construct Design & Tethering : Engineer soluble constructs of the murine I-Ek α and β chains by truncating the transmembrane domains. To prevent peptide dissociation during crystallization, covalently tether the PCC(88-104) peptide to the N-terminus of the β chain using a flexible glycine-serine linker (e.g., GGGGSLVPRGSGGGGS). This drives the local concentration of the peptide to effectively infinity, thermodynamically stabilizing the MHC heterodimer .

  • Baculovirus Expression : Co-infect Spodoptera frugiperda (Sf9) or Trichoplusia ni (Hi5) insect cells with recombinant baculoviruses encoding the engineered α and β chains.

  • Harvest and Clarification : Post-infection (72-96 hours), harvest the culture media. Centrifuge at 10,000 x g for 30 minutes to remove cellular debris.

  • Affinity Chromatography : Pass the clarified supernatant over an affinity column coupled with the anti-I-Ek monoclonal antibody 14-4-4S. Elute the complex using a high-pH buffer (50 mM diethylamine, pH 11.5) to disrupt the antibody-antigen interaction. Critical Step: Immediately neutralize the eluate with 1M Tris-HCl, pH 8.0, to preserve the conformational integrity of the MHC class II heterodimer.

  • Size Exclusion Chromatography (SEC) : Further purify the neutralized eluate using a Superdex 200 column equilibrated in 10 mM Tris-HCl, 150 mM NaCl, pH 8.0. The presence of a single, sharp peak validates the monodispersity of the heterodimeric pMHC complex.

Crystallization and X-Ray Diffraction Workflow
  • Protein Concentration : Concentrate the SEC-purified I-Ek/PCC complex to 10-15 mg/mL using a 10 kDa MWCO centrifugal filter.

  • Hanging-Drop Vapor Diffusion : Set up crystallization trials by mixing 1 μ L of the protein solution with 1 μ L of reservoir solution (15-20% PEG 4000, 0.1 M sodium citrate, pH 5.5, 0.2 M ammonium acetate). Causality: A mildly acidic pH (5.5) mimics the environment of the late endosome where peptide loading naturally occurs, maximizing the thermal stability of the I-Ek complex .

  • Incubation : Seal the drops over 500 μ L of reservoir solution and incubate at 20°C. Crystals typically form within 7-14 days.

  • Cryoprotection and Data Collection : Harvest the crystals, briefly soak them in the reservoir solution supplemented with 20% glycerol as a cryoprotectant, and flash-freeze in liquid nitrogen.

  • Diffraction and Phasing : Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement utilizing a previously solved I-Ek structure (e.g., PDB: 1IEA) as the search model.

G N1 Gene Synthesis & Cloning (I-Ek u03B1/u03B2 chains & PCC 88-104) N2 Baculovirus Expression (Sf9/Hi5 Insect Cells) N1->N2 N3 Affinity Chromatography (Anti-I-Ek mAb 14-4-4S) N2->N3 N4 Size Exclusion Chromatography (Superdex 200) N3->N4 N5 Hanging-Drop Crystallization (PEG 4000, pH 5.5) N4->N5 N6 X-Ray Diffraction (Synchrotron Source) N5->N6 N7 Molecular Replacement & Refinement (PDB: 1KTD) N6->N7

Caption: Workflow for the generation and crystallization of the I-Ek/PCC(88-104) complex.

References

  • Title : Structural basis of cytochrome c presentation by IE(k) Source : Journal of Experimental Medicine URL :[Link]

  • Title : Structural Basis of Specificity and Cross-Reactivity in T Cell Receptors Specific for Cytochrome c–I-Ek Source : The Journal of Immunology URL :[Link]

  • Title : Linkers in the structural biology of protein–protein interactions Source : Protein Science URL :[Link]

  • Title : Kinetics of Peptide Binding to the Class II MHC Protein I−E k Source : Biochemistry URL :[Link]

Foundational

Cytochrome c(88-104) (Domestic Pigeon): A Technical Guide to Physicochemical Profiling and Immunological Applications

Executive Summary Cytochrome c(88-104) (domestic pigeon), commonly abbreviated as PCC(88-104), is a 17-amino acid synthetic peptide representing the immunodominant C-terminal epitope of pigeon cytochrome c[1]. In the fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cytochrome c(88-104) (domestic pigeon), commonly abbreviated as PCC(88-104), is a 17-amino acid synthetic peptide representing the immunodominant C-terminal epitope of pigeon cytochrome c[1]. In the field of cellular immunology, it serves as a foundational model antigen for studying Major Histocompatibility Complex (MHC) Class II-restricted CD4+ T cell activation[1]. Specifically, it is recognized by T cells from B10.A mice in the context of the I-Ek MHC molecule[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and rigorous experimental protocols for its application in T-cell proliferation assays.

Physicochemical Properties & Structural Dynamics

The biological efficacy of PCC(88-104) is inextricably linked to its specific sequence and secondary structure[3].

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the synthetic PCC(88-104) peptide[4]:

PropertyValue
Sequence H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH
Length 17 amino acids
Molecular Formula C84H144N24O25
Molecular Weight 1890.21 g/mol
Theoretical pI 10.04
Extinction Coefficient 1280 M⁻¹cm⁻¹
GRAVY Index -0.45 (Hydrophilic)
CAS Number 86579-06-8
Structural Causality in Antigen Recognition

The interaction between PCC(88-104) and the T-Cell Receptor (TCR) is not a simple linear binding event; it is governed by complex structural dynamics. Conformational energy calculations and empirical data demonstrate that the C-terminal segment (residues 94-103) exhibits a strong propensity to form an alpha-helix within the nonpolar environment of the MHC binding cleft[3].

This alpha-helical conformation is critical for proper TCR engagement[5]. Interestingly, while the N-terminal residues (88-93) do not directly contact the TCR, they play a crucial role[6]. These flanking sequences stabilize the alpha-helical conformation of the C-terminus and enhance the peptide's interaction with the antigen-presenting cell (APC) membrane, thereby modulating the overall antigenic potency[3].

Mechanism of Action: MHC-Restricted T Cell Activation

The standard immunological workflow utilizing PCC(88-104) relies on its presentation by APCs to specific T-cell hybridomas or primary CD4+ T cells. The peptide binds directly to the I-Ek MHC Class II cleft, bypassing the need for intracellular endosomal processing when supplied exogenously in vitro, though native pigeon cytochrome c must be cleaved to this 17-mer[1].

Pathway APC Antigen Presenting Cell (APC) Endosome Endosomal Processing (Native PCC to 88-104) APC->Endosome Internalizes Antigen Peptide PCC(88-104) Peptide KAERADLIAYLKQATAK Endosome->Peptide Cleaves to 17-mer MHC MHC Class II (I-Ek) TCR T Cell Receptor (TCR) MHC->TCR Presents to Peptide->MHC Binds Cleft TCell CD4+ T Cell (B10.A Mice) TCR->TCell Activates Signaling Intracellular Signaling (ZAP-70, LAT, PLC-γ) TCell->Signaling Triggers Cascade Activation T Cell Proliferation & IL-2 Secretion Signaling->Activation Gene Expression

MHC Class II-restricted presentation of PCC(88-104) and subsequent CD4+ T cell activation pathway.

Experimental Protocols: In Vitro T-Cell Proliferation Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes specific controls to isolate the variable of interest: antigen-specific T-cell proliferation.

Step 1: Peptide Reconstitution & Handling

Synthetic PCC(88-104) is typically supplied as a lyophilized powder containing Trifluoroacetic acid (TFA) salts from the HPLC purification process[4].

  • Methodology: Reconstitute the peptide in sterile, cell-culture grade water or PBS to a stock concentration of 1-10 mM[7].

  • Causality: High concentrations of residual TFA can acidify unbuffered culture media, leading to false-negative viability readouts[4]. Always verify that the pH of the final working solution remains physiological (~7.4) prior to introduction to the cell culture. Store aliquots at -20°C to prevent repeated freeze-thaw degradation[7].

Step 2: Antigen Presenting Cell (APC) Preparation
  • Methodology: Isolate splenocytes from syngeneic B10.A mice (which express the required I-Ek MHC molecule)[3]. Irradiate the splenocytes (typically 3000 rads) or treat them with Mitomycin C.

  • Causality: This step is critical for a self-validating assay. By arresting the DNA replication machinery of the APCs, you ensure that the baseline proliferation of the APC population is zero. Consequently, any measured DNA synthesis in the assay is exclusively derived from the responding T cells.

Step 3: Co-Culture System Setup
  • Methodology: In a 96-well U-bottom plate, plate 5×105 irradiated APCs per well. Add PCC(88-104) peptide at titrated concentrations (e.g., 0.01 μM to 10 μM)[7]. Finally, add 1×105 PCC-specific CD4+ T cells (or T cell hybridomas) per well.

  • Causality: Titrating the peptide allows for the calculation of an EC50 value, validating the dose-dependency of the TCR-MHC interaction. Include a "no peptide" control well to establish the background proliferation threshold.

Step 4: Proliferation Readout (Tritiated Thymidine Incorporation)
  • Methodology: Incubate the co-culture for 48-72 hours at 37°C, 5% CO2. Pulse the wells with 1 μCi of [³H]-thymidine for the final 12-16 hours of culture. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

  • Causality: [³H]-thymidine is incorporated directly into the newly synthesized DNA of dividing cells. Because the APCs are irradiated, the scintillation counts per minute (CPM) provide a direct, highly sensitive, and quantitative measurement of T cell clonal expansion triggered by the PCC(88-104) antigen.

References

  • APExBIO. Cytochrome c - pigeon (88-104) - T Cell Activation Peptide. 1

  • MedChemExpress. Cytochrome c-pigeon (88-104) | Life Science Reagents. 2

  • Pincus, M. R., et al. (1983). Correlation between the conformation of cytochrome c peptides and their stimulatory activity in a T-lymphocyte proliferation assay. PNAS. 3

  • NovoPro Bioscience Inc. Cytochrome C (88-104) (domestic pigeon) peptide.4

  • APExBIO. Cytochrome c - pigeon (88-104) Product Data Sheet. 7

  • Bhayani, H., Carbone, F. R., & Paterson, Y. (1988). The activation of pigeon cytochrome c-specific T cell hybridomas by antigenic peptides is influenced by non-native sequences at the amino terminus of the determinant. J Immunol.6

  • Pincus, M. R., Gerewitz, F., Schwartz, R. H., & Scheraga, H. A. (1983). Correlation between the conformation of cytochrome c peptides and their stimulatory activity in a T-lymphocyte proliferation assay. PNAS. 5

Sources

Exploratory

Unraveling the Domestic Pigeon Cytochrome C (88-104) Antigen Presentation Pathway: A Mechanistic Guide to MHC-II Kinetics and CD4+ T Cell Activation

Executive Summary The domestic pigeon cytochrome c (PCC) fragment 88-104 is a canonical model antigen that has fundamentally shaped modern immunology. Recognized specifically by the AND T cell receptor (TCR) in the conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The domestic pigeon cytochrome c (PCC) fragment 88-104 is a canonical model antigen that has fundamentally shaped modern immunology. Recognized specifically by the AND T cell receptor (TCR) in the context of the murine Major Histocompatibility Complex Class II (MHC-II) molecule I-E^k, the PCC 88-104 system provides an unparalleled, high-resolution framework for investigating TCR-MHC-peptide kinetics, immunological tolerance, and autoimmune pathogenesis. This technical whitepaper synthesizes the molecular kinetics, signaling pathways, and validated experimental methodologies surrounding PCC 88-104 antigen presentation, serving as a comprehensive resource for researchers and drug development professionals.

Molecular Kinetics of PCC 88-104 and I-E^k Binding

The interaction between the PCC 88-104 peptide and the I-E^k heterodimer is not a simple lock-and-key mechanism; it is a dynamic, multi-state process governed by strict thermodynamic principles. The exact sequence of PCC 88-104 (KAERADLIAYLKQATAK) enables precise anchor-residue mapping, allowing researchers to decouple MHC binding affinity from TCR recognition[1].

Conformational Heterogeneity and Kinetic Intermediates

Research utilizing planar lipid bilayers has demonstrated that the formation of the peptide-MHC (pMHC) complex occurs via a distinct kinetic intermediate[2].

  • The Causality of Biphasic Kinetics: The initial binding event yields a "floppy" (SDS-sensitive), short-lived intermediate with rapid association and dissociation rates. This intermediate rapidly undergoes a conformational shift into a "compact" (SDS-stable), long-lived complex[2]. This biphasic behavior is an evolutionary fail-safe, crucial for "peptide editing." It ensures that weakly bound, suboptimal self-peptides are rapidly exchanged, allowing only highly stable pMHC complexes to reach the cell surface to stimulate CD4+ T cells. Furthermore, studies have shown that separated alpha and beta chains of I-E^k can specifically bind PCC 88-104, suggesting that binding features do not strictly require the fully assembled heterodimer initially[3].

Quantitative Parameters of Antigen Presentation

Understanding the activation thresholds of T cells requires precise quantification of the pMHC ligands. The table below summarizes the critical quantitative data defining the PCC 88-104 / I-E^k axis.

Table 1: Quantitative Parameters of PCC 88-104 / I-E^k Antigen Presentation

ParameterValue / CharacteristicBiological Significance
Peptide Sequence KAERADLIAYLKQATAKCore epitope for I-E^k binding and AND TCR recognition.
MHC Restriction Murine I-E^kHigh-affinity presentation to Vα11/Vβ3 TCRs.
Proliferation Threshold (Naive) ~400 Ag-MHC complexesEstablishes the baseline threshold for primary immune responses[4].
Proliferation Threshold (Primed) ~40 Ag-MHC complexesDemonstrates memory T cell hypersensitivity and rapid recall[4].
IL-2 Secretion Threshold (Primed) ~100 Ag-MHC complexesHighlights the decoupling of proliferation and cytokine production[4].
Binding Kinetics BiphasicEnsures peptide editing and stable surface presentation[2].

The AND TCR Signaling Axis

The AND TCR transgenic mouse model (expressing Vα11/Vβ3) is the gold standard for studying PCC 88-104 recognition. Upon engagement of the I-E^k-PCC(88-104) complex, the TCR initiates a highly regulated signal transduction cascade. The initial TCR signal strength directly imprints downstream transcription factor expression (e.g., GATA3 vs. T-bet), driving T-helper cell fate decisions[1].

Pathway APC Antigen Presenting Cell MHC MHC Class II (I-Ek) APC->MHC PCC PCC 88-104 Peptide MHC->PCC TCR AND TCR (Vα11/Vβ3) PCC->TCR CD4 CD4 Coreceptor TCR->CD4 ZAP70 ZAP-70 Kinase TCR->ZAP70 CD4->ZAP70 LAT LAT Signalosome ZAP70->LAT NFAT NFAT / AP-1 Transcription LAT->NFAT

PCC 88-104 antigen presentation and AND TCR downstream signaling pathway.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible data when utilizing the PCC 88-104 model, assays must be designed as self-validating systems. The following protocol details the in vitro activation of AND TCR transgenic CD4+ T cells.

Protocol: In Vitro Activation and Kinetic Profiling of AND CD4+ T Cells

Step 1: Isolation of Responder Cells

  • Harvest spleens and lymph nodes from 6-8 week old AND TCR transgenic mice (RAG2-/- background is preferred to prevent endogenous TCR rearrangement and ensure absolute monoclonality).

  • Purify naive CD4+ T cells using negative selection magnetic activated cell sorting (MACS).

    • Causality Note: Negative selection prevents premature TCR cross-linking and artifactual activation that occurs when using positive selection antibodies.

  • Label purified cells with 1.25 μM CFSE.

    • Self-Validation Mechanism: CFSE tracking allows the investigator to correlate cytokine production directly with the exact number of cell divisions, distinguishing between cellular recruitment (number of cells entering division) and expansion (clonal burst size).

Step 2: Preparation of Antigen Presenting Cells (APCs)

  • Isolate splenocytes from syngeneic B10.BR (I-E^k expressing) wild-type mice.

  • Irradiate APCs (3000 rads) or treat with Mitomycin C (25 μg/mL) for 30 minutes at 37°C, followed by three rigorous washes.

    • Causality Note: This arrests APC proliferation, ensuring that any measured CFSE dilution or metabolic activity is strictly derived from the responder AND T cells.

Step 3: Peptide Pulsing and Co-Culture

  • Plate 1.25 × 10^5 irradiated APCs per well in a 96-well U-bottom plate.

  • Pulse APCs with synthetic PCC 88-104 peptide at titrated concentrations (0.01 μM to 10 μM)[1].

  • Add 5 × 10^4 CFSE-labeled AND CD4+ T cells per well in complete RPMI 1640 medium (supplemented with 10% FCS, 2-ME, and glutamine).

  • Incubate at 37°C, 5% CO2 for 72 hours.

Step 4: Downstream Interrogation

  • Harvest cells and stain with a viability dye (e.g., Live/Dead Fixable Violet) and fluorochrome-conjugated anti-CD4, anti-CD69 (early activation), and anti-CD44 (memory/effector).

  • Perform intracellular cytokine staining (ICS) for IL-2 and IFN-γ following a 4-hour restimulation with PMA/Ionomycin and Brefeldin A.

  • Acquire data via flow cytometry, gating strictly on live, CD4+ singlet events.

Workflow Iso 1. Isolate CD4+ T Cells (AND TCR Transgenic) CoCult 4. Co-culture (37°C, 48-72h) Iso->CoCult APC 2. Prepare APCs (Irradiated Splenocytes) Pulse 3. Peptide Pulsing (PCC 88-104 Titration) APC->Pulse Pulse->CoCult Assay 5. Flow Cytometry (CFSE & Cytokines) CoCult->Assay

In vitro experimental workflow for PCC 88-104 specific CD4+ T cell activation.

Applications in Drug Development and Autoimmunity

Understanding the PCC 88-104 pathway is critical for biopharmaceutical applications, particularly in the rational design of immunotherapeutics and the study of autoimmune pathogenesis.

  • Altered Peptide Ligands (APLs): By substituting TCR-contact residues on PCC 88-104 (e.g., modifying position 99), researchers can create partial agonists or antagonists. These APLs are actively investigated as therapeutics to dampen autoreactive T cell responses in autoimmune diseases by inducing anergy or regulatory T cell (Treg) phenotypes.

  • Autoimmune Pathogenesis: Studies crossing the AND TCR onto lupus-prone MRL/lpr backgrounds have revealed that autoreactive T cells possess a fundamentally altered activation threshold. In lupus-prone models (e.g., MRL.AND mice), T cells exhibit intrinsic hyperresponsiveness to low-affinity APLs, proliferating robustly to signals that would normally be ignored by healthy T cells, thereby bypassing peripheral tolerance[5].

References

  • A kinetic intermediate in the reaction of an antigenic peptide and I-Ek.
  • The minimal number of antigen-major histocompatibility complex class II complexes required for activation of naive and primed T cells.PubMed / NIH.
  • CD4+ T Cells from Lupus-Prone Mice Are Hyperresponsive to T Cell Receptor Engagement with Low and High Affinity Peptide Antigens.Rockefeller University Press.
  • Initial TCR Signal Strength Imprints GATA3 and Tbet Expression Driving T-helper Cell F
  • Specific binding of antigenic peptides to separate alpha and beta chains of class II molecules of the major histocomp

Sources

Protocols & Analytical Methods

Method

how to dissolve cytochrome c(88-104)(domestic pigeon) peptide for cell culture

Application Note: Reconstitution and in vitro Handling of Cytochrome c (88-104) (Domestic Pigeon) Peptide Introduction & Biological Significance Cytochrome c (88-104) (domestic pigeon) is a highly characterized 17-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and in vitro Handling of Cytochrome c (88-104) (Domestic Pigeon) Peptide

Introduction & Biological Significance

Cytochrome c (88-104) (domestic pigeon) is a highly characterized 17-amino acid synthetic peptide[1]. In immunological research, it serves as a dominant antigenic model for investigating CD4+ T cell activation, major histocompatibility complex (MHC) class II presentation, and T cell receptor (TCR) binding dynamics[2]. Specifically, the peptide is presented by the mouse MHC class II molecule I-Ek[3], making it an indispensable reagent for assays involving B10.A murine models and cytochrome c-specific T cell hybridomas (e.g., AD10)[4].

Physicochemical Profiling & Causality of Solubility

Before reconstituting any peptide for cell culture, analyzing its physicochemical properties is critical to prevent aggregation, ensure bioavailability, and avoid introducing toxic solvents to delicate primary cells.

The sequence of Cytochrome c (88-104) is KAERADLIAYLKQATAK [5].

  • Isoelectric Point (pI) & Charge : The peptide contains four basic residues (three Lys, one Arg) and two acidic residues (one Glu, one Asp), resulting in a net positive charge (+2) at physiological pH (7.4).

  • Hydrophobicity : Despite a hydrophobic core (LIAYL), the flanking charged residues create an amphipathic profile that highly favors aqueous solvation.

The Causality of Solvent Choice: Because of this net +2 charge, the peptide is highly soluble in water (≥15.6 mg/mL)[6]. While it exhibits even higher solubility in Dimethyl Sulfoxide (DMSO) (≥189 mg/mL)[6], aqueous reconstitution is strongly recommended for cell culture applications . DMSO can induce artifactual membrane permeabilization in Antigen Presenting Cells (APCs), alter lipid raft dynamics necessary for MHC-II clustering, and precipitate cytotoxicity at concentrations above 0.1% (v/v). By utilizing sterile water, researchers maintain a self-validating, physiologically relevant system without solvent-induced confounding variables.

Data Presentation: Reconstitution Metrics

To ensure precise molarity for downstream serial dilutions, use the following manufacturer-validated reconstitution volumes for a standard 1 mg vial[6].

Target ConcentrationRecommended SolventVolume to Add (per 1 mg peptide)
1 mM Sterile H₂O or PBS529.0 µL
5 mM Sterile H₂O or PBS105.8 µL
10 mM Sterile H₂O or PBS52.9 µL

Table 1: Standardized reconstitution volumes for 1 mg of Cytochrome c (88-104).

Step-by-Step Experimental Protocol

Phase A: Reconstitution (Self-Validating System)
  • Equilibration : Allow the lyophilized peptide vial to equilibrate to room temperature (RT) for 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the peptide and alters the precise mass.

  • Centrifugation : Briefly centrifuge the vial at 10,000 x g for 1 minute to pellet any lyophilized powder adhered to the cap or walls.

  • Solvent Addition : Add the required volume of sterile, endotoxin-free tissue culture grade water (e.g., 529.0 µL for a 1 mM stock)[6].

  • Dissolution : Gently pipette up and down. Do not vortex vigorously, as this can induce shearing or foaming. Validation Check: Inspect the vial against a light source; the solution must be completely clear. Any turbidity indicates incomplete dissolution, which will skew assay molarity.

  • Sterilization : If the peptide was not purchased as cell-culture grade, pass the reconstituted stock through a 0.22 µm low-protein binding syringe filter (e.g., PVDF or PES).

  • Aliquoting : Divide the stock into 20-50 µL aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which degrade the peptide backbone. Store at -20°C or -80°C[7].

Phase B: in vitro T-Cell Activation Assay (APC Pulsing)
  • Preparation of APCs : Plate irradiated syngeneic splenocytes (B10.A mice) or a competent B-cell lymphoma line (e.g., CH27) at 5×105 cells/mL in complete RPMI-1640 medium.

  • Peptide Pulsing : Dilute the 1 mM peptide stock directly into the culture medium to a final working concentration of 1-10 µM. Incubate APCs with the peptide for 2-4 hours at 37°C to allow for endosomal processing and I-Ek surface loading[8].

  • Co-Culture : Introduce cytochrome c-primed CD4+ T cells (e.g., AD10 transgenic T cells) at a 1:1 or 1:2 (T:APC) ratio[4].

  • Endpoint Validation : After 24-48 hours, harvest the supernatant and measure IL-2 production via ELISA, or assess T cell proliferation using CFSE dilution/flow cytometry. Self-Validating Control: Always include a well with a non-cognate peptide (e.g., OVA 323-339) to establish baseline TCR inactivity and rule out endotoxin contamination.

Mandatory Visualization: Pathway & Workflow

G Peptide Cytochrome c (88-104) (Net Charge +2, Soluble) Stock Peptide Stock Solution (1-10 mM) Peptide->Stock Reconstitution Water Sterile H2O (Primary Solvent) Water->Stock Dissolution (Avoids DMSO toxicity) APC Antigen Presenting Cell (Pulsing) Stock->APC Dilute to 1-10 µM in Culture Media MHC MHC-II (I-Ek) Complex APC->MHC Endosomal Processing & Surface Loading TCell CD4+ T Cell Activation (AD10 TCR) MHC->TCell TCR Recognition & Synapse Formation

Workflow of Cytochrome c (88-104) reconstitution and MHC-II restricted CD4+ T cell activation.

References

  • Fremont, D. H., et al. "Structural Basis of Cytochrome c Presentation by IEk." Journal of Experimental Medicine, 2002. Retrieved from:[Link]

  • Schwartz, R. H., et al. "Correlation between the conformation of cytochrome c peptides and their stimulatory activity in a T-lymphocyte proliferation assay." PNAS, 1983. Retrieved from:[Link]

  • NovoPro Bioscience Inc. "Cytochrome C Fragments." Retrieved from:[Link]

  • NIH Tetramer Core Facility. "I-Ek | pigeon PCC 88-104." Emory University. Retrieved from:[Link]

  • RayBiotech. "Cytochrome c - pigeon (88-104)." Retrieved from:[Link]

Sources

Application

Generating High-Fidelity MHC Class II Tetramers with Pigeon Cytochrome c (88-104) for Precise T-Cell Analysis

Introduction: Unraveling T-Cell Specificity with MHC Tetramers Major Histocompatibility Complex (MHC) tetramers have become indispensable tools in immunology, enabling the direct visualization and quantification of antig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling T-Cell Specificity with MHC Tetramers

Major Histocompatibility Complex (MHC) tetramers have become indispensable tools in immunology, enabling the direct visualization and quantification of antigen-specific T-cells.[1][2][3][4] These reagents are formed by the assembly of four biotinylated peptide-MHC (pMHC) complexes with a fluorochrome-conjugated streptavidin molecule.[1][5][6] This tetrameric structure provides a stable, high-avidity interaction with T-cell receptors (TCRs), allowing for the sensitive and specific detection of even low-frequency T-cell populations by flow cytometry.[1][2][5] This application note provides a detailed guide for the generation of MHC class II tetramers loaded with the well-characterized pigeon cytochrome c (88-104) peptide, a model antigen for studying T-cell responses restricted by the mouse I-E^k MHC molecule.[7][8][9][10]

The pigeon cytochrome c (88-104) peptide is a potent activator of I-E^k-restricted T-cells and has been extensively used to investigate the fundamental principles of T-cell recognition and antigen presentation.[7][8][9][11][12][13] The ability to generate high-quality pMHC tetramers with this specific peptide is crucial for researchers studying T-cell immunity, vaccine development, and autoimmune responses in mouse models.

This guide will detail the necessary steps from peptide synthesis and MHC protein expression to the final assembly and quality control of the tetrameric complex, providing researchers with a robust protocol to produce reliable reagents for their immunological studies.

Core Principles of MHC Tetramer Generation

The generation of functional MHC tetramers is a multi-step process that relies on several key biological and chemical principles:

  • Recombinant MHC Protein Expression: The extracellular domains of the MHC class II alpha and beta chains are typically expressed in bacterial or insect cell systems.[14][15][16] These systems allow for the production of large quantities of protein, which are often expressed as inclusion bodies in E. coli.[15][16]

  • Peptide Synthesis: The antigenic peptide, in this case, pigeon cytochrome c (88-104), is chemically synthesized to a high purity. The sequence of this 17-amino acid peptide is H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH.[17][18]

  • In Vitro Refolding: The denatured MHC alpha and beta chains are refolded in the presence of a high concentration of the specific peptide.[6][19] This process allows the peptide to bind within the MHC groove, stabilizing the heterodimeric structure. The yield of correctly folded pMHC complexes can be significantly increased by the presence of the antigenic peptide during the refolding process.[19]

  • Biotinylation: One of the MHC chains, typically the beta chain, is engineered to include a specific amino acid sequence that can be enzymatically biotinylated by the E. coli enzyme BirA.[1][14] This site-specific biotinylation is crucial for the subsequent tetramerization step.

  • Tetramerization: The biotinylated pMHC monomers are then mixed with fluorochrome-conjugated streptavidin.[1][6][20] Streptavidin has four high-affinity binding sites for biotin, leading to the formation of a stable tetrameric complex of four pMHC molecules.[2][20]

Materials and Reagents

Reagent/MaterialSpecificationsSupplier (Example)
Pigeon Cytochrome c (88-104) Peptide Sequence: KAERADLIAYLKQATAK, >95% purityNovoPro Bioscience, Apexbio
I-E^k Alpha Chain Plasmid Expression vector with extracellular domain(Custom synthesis or academic source)
I-E^k Beta Chain Plasmid with BirA tag Expression vector with extracellular domain and C-terminal BirA substrate peptide(Custom synthesis or academic source)
E. coli Expression Strain e.g., BL21(DE3)Novagen
Expression Media LB Broth, Terrific Broth(Standard laboratory suppliers)
Purification Columns Ni-NTA Agarose, Size-Exclusion Chromatography ColumnQiagen, GE Healthcare
Refolding Buffer Components Tris-HCl, L-Arginine, Reduced Glutathione, Oxidized GlutathioneSigma-Aldrich
BirA Enzyme Biotin LigaseAvidity, LLC
Biotin d-BiotinSigma-Aldrich
Streptavidin-Fluorochrome Conjugate e.g., Streptavidin-PE, Streptavidin-APCThermo Fisher Scientific, BD Biosciences
Flow Cytometer Equipped with appropriate lasers for the chosen fluorochromeBD Biosciences, Beckman Coulter
T-cell line/splenocytes From I-E^k expressing mice immunized with pigeon cytochrome c(To be generated by the researcher)

Experimental Protocols

Part 1: Peptide Synthesis and Purification

The pigeon cytochrome c (88-104) peptide is typically obtained from commercial vendors specializing in custom peptide synthesis.[17][18]

  • Sequence: H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH[17][18]

  • Purity: Ensure the peptide purity is >95% as determined by High-Performance Liquid Chromatography (HPLC).

  • Storage: Lyophilized peptide should be stored at -20°C or lower.[17]

Part 2: Expression and Purification of MHC Class II Chains

This protocol describes the expression of I-E^k alpha and beta chains in E. coli as inclusion bodies.

  • Transformation: Transform E. coli BL21(DE3) cells with the expression plasmids for the I-E^k alpha chain and the I-E^k beta chain (containing a BirA tag).

  • Culture and Induction: Grow the transformed bacteria in a suitable rich medium (e.g., Terrific Broth) at 37°C with vigorous shaking. Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Inclusion Body Preparation: After several hours of induction, harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a high-pressure homogenizer. Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies multiple times to remove cellular debris.

  • Solubilization and Purification: Solubilize the washed inclusion bodies in a denaturing buffer containing 8 M urea or 6 M guanidine hydrochloride. Purify the denatured MHC alpha and beta chains separately using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) under denaturing conditions.

Part 3: In Vitro Refolding of the pMHC Complex
  • Refolding Buffer Preparation: Prepare a refolding buffer containing Tris-HCl, L-Arginine, and a redox shuffling system (e.g., reduced and oxidized glutathione).

  • Refolding Reaction: Slowly dilute the purified and denatured MHC alpha and beta chains into the refolding buffer containing a molar excess of the pigeon cytochrome c (88-104) peptide. The final protein concentration should be low to prevent aggregation.

  • Incubation: Allow the refolding reaction to proceed at 4°C for 48-72 hours with gentle stirring.

  • Concentration and Buffer Exchange: Concentrate the refolded pMHC complex and exchange the buffer to a physiological buffer (e.g., PBS) using ultrafiltration.

  • Purification of Refolded Monomer: Purify the correctly folded monomeric pMHC complex using size-exclusion chromatography. The correctly folded complex will elute at a size corresponding to the heterodimer.

Part 4: Biotinylation of the pMHC Monomer
  • Biotinylation Reaction: Set up a reaction containing the purified pMHC monomer, BirA enzyme, biotin, and ATP in a suitable reaction buffer.

  • Incubation: Incubate the reaction at room temperature for a specified time (typically a few hours to overnight).

  • Purification of Biotinylated Monomer: Purify the biotinylated pMHC monomer from the reaction mixture using size-exclusion chromatography to remove excess biotin and the BirA enzyme. The extent of biotinylation can be assessed by various methods, including ELISA or a gel-shift assay with streptavidin.[21]

Part 5: Tetramerization
  • Streptavidin-Fluorochrome Conjugate: Obtain a high-quality, purified streptavidin conjugated to the desired fluorochrome (e.g., Phycoerythrin (PE) or Allophycocyanin (APC)).[20] It is crucial that the streptavidin is not in excess to avoid the formation of incomplete tetramers.[6]

  • Tetramer Assembly: Add the streptavidin-fluorochrome conjugate to the biotinylated pMHC monomer in a stepwise manner, with gentle mixing. The molar ratio of monomer to streptavidin should be at least 4:1 to ensure the formation of tetramers.[22]

  • Incubation: Incubate the mixture on ice or at 4°C for at least 30 minutes to allow for the formation of the tetrameric complex.

  • Storage: Store the final MHC tetramer reagent at 4°C, protected from light.

Visualization of the Experimental Workflow

MHC_Tetramer_Generation cluster_upstream Upstream Processing cluster_core Core Assembly cluster_downstream Downstream Applications Peptide Peptide Synthesis (Pigeon Cytochrome c 88-104) Refolding In Vitro Refolding (with peptide) Peptide->Refolding Excess Peptide MHC_Expression MHC Protein Expression (I-E^k α and β chains in E. coli) Purification Purification of Denatured MHC Chains MHC_Expression->Purification Purification->Refolding Denatured Chains Biotinylation Enzymatic Biotinylation (BirA enzyme) Refolding->Biotinylation Tetramerization Tetramerization (Streptavidin-Fluorochrome) Biotinylation->Tetramerization QC Quality Control (Flow Cytometry) Tetramerization->QC Staining T-Cell Staining & Analysis QC->Staining

Sources

Method

using cytochrome c(88-104)(domestic pigeon) as an ELISA standard curve

Application Note: Development and Validation of a Competitive ELISA Using Cytochrome c (88-104) (Domestic Pigeon) as a Standard Curve Biological Context & Rationale Pigeon cytochrome c (PCC) fragment 88-104, characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of a Competitive ELISA Using Cytochrome c (88-104) (Domestic Pigeon) as a Standard Curve

Biological Context & Rationale

Pigeon cytochrome c (PCC) fragment 88-104, characterized by the amino acid sequence KAERADLIAYLKQATAK[1], is a highly conserved 17-mer peptide widely utilized in molecular immunology. It serves as the immunodominant epitope recognized by the I-E^k restricted CD4+ T cell receptor (TCR) and is extensively modeled in AND and 5C.C7 TCR transgenic mice to study immunological synapse formation and signaling segregation[2].

Quantifying the exact concentration of PCC (88-104) in biological matrices—such as antigen-presenting cell (APC) lysates, endosomal fractions, or pharmacokinetic serum samples—is critical for evaluating peptide-MHC class II complex stability, a parameter that directly governs CD4 T cell clonal selection[3]. Furthermore, synthetic peptide libraries based on this specific sequence are frequently employed to identify epitopes that activate clonotypic CD4+ T cells and induce responses to native ligands[4].

Assay Principle: The Causality of Competitive ELISA

Because of its low molecular weight (~1,924 Da) and limited steric availability, the 17-mer PCC (88-104) peptide cannot accommodate the simultaneous binding of two antibodies required for a traditional sandwich ELISA. Attempting a sandwich format results in severe steric hindrance. Therefore, a Competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the required, self-validating system for its accurate quantification.

Mechanistic Causality:

  • Immobilization: Small peptides exhibit poor and inconsistent adsorption to polystyrene microtiter plates. Conjugating PCC (88-104) to a carrier protein like Bovine Serum Albumin (BSA) ensures stable, uniform immobilization via hydrophobic interactions.

  • Thermodynamic Competition: During the assay, the free PCC (88-104) standard (or unknown sample) is incubated alongside a limiting concentration of a primary anti-PCC (88-104) specific antibody. The free peptide in solution competes with the immobilized BSA-PCC (88-104) for available antibody binding sites.

  • Inverse Signal Generation: The assay yields an inversely proportional signal. High concentrations of free PCC (88-104) saturate the primary antibody, preventing it from binding to the plate. After washing and signal amplification, this results in a low optical density (OD) reading.

Experimental Protocol

Reagent Preparation
  • Standard Peptide: Synthetic Cytochrome c (88-104) (domestic pigeon), purity >95% via HPLC.

  • Coating Antigen: BSA-conjugated PCC (88-104).

  • Primary Antibody: Monoclonal or polyclonal anti-PCC (88-104) IgG.

  • Secondary Antibody: HRP-conjugated anti-species IgG.

  • Assay Diluent: PBS + 0.1% BSA. (Causality: The addition of BSA prevents the non-specific adsorption of the highly hydrophobic PCC (88-104) peptide to the walls of polypropylene dilution tubes, ensuring standard curve accuracy).

Plate Coating and Blocking
  • Dilute BSA-PCC (88-104) to 1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). (Causality: The high pH ensures the carrier protein is near its isoelectric point, maximizing hydrophobic interactions with the polystyrene).

  • Add 100 µL/well to a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.

  • Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Block with 200 µL/well of 1% BSA in PBS for 2 hours at room temperature (RT) to prevent non-specific binding. Wash 3x.

Standard Curve Dilution
  • Reconstitute lyophilized PCC (88-104) in sterile ddH2O to a 1 mg/mL stock.

  • Prepare a top standard of 10,000 pg/mL in Assay Diluent.

  • Perform 3.16-fold (half-log) serial dilutions to generate the standard curve points. Include a 0 pg/mL (Blank/Maximum Binding) control.

Competitive Binding & Detection
  • Add 50 µL of standards or samples to the designated wells.

  • Immediately add 50 µL of the primary anti-PCC (88-104) antibody to all wells. Incubate for 2 hours at RT with gentle shaking (400 rpm). (Causality: Simultaneous incubation allows thermodynamic equilibrium to be reached between the free and plate-bound peptide).

  • Wash 5x with PBST to remove unbound reagents.

  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at RT.

  • Wash 5x with PBST.

  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate for 15 minutes in the dark.

  • Stop the reaction with 50 µL of 2M H₂SO₄. (Causality: The acid stop solution shifts the TMB absorbance maximum from 652 nm to 450 nm, significantly increasing the molar extinction coefficient and assay sensitivity). Read OD at 450 nm.

Data Presentation

The following table summarizes the expected quantitative data for a validated PCC (88-104) competitive ELISA standard curve. Data should be fitted using a 4-parameter logistic (4-PL) curve.

Standard PointConcentration (pg/mL)Mean OD (450 nm)% B/B₀ (Binding)Intra-Assay CV (%)
1 (Max Binding)02.450100.02.1
2102.31094.33.4
331.61.98080.82.8
41001.45059.24.1
53160.82033.53.5
610000.38015.55.2
731600.1405.76.0
8100000.0602.48.1

Note: % B/B₀ is calculated as (Standard OD / Max Binding OD) × 100.

Workflow Visualization

cELISA_Workflow N1 1. Plate Preparation Coat with BSA-PCC (88-104) Block with 1% BSA N2 2. Competitive Incubation Add Free PCC (88-104) Standard + Primary Anti-PCC Ab N1->N2 N3 3. Equilibrium Binding Free peptide competes with coated peptide for Ab N2->N3 N4 4. Signal Amplification Add HRP-Conjugated Secondary Antibody N3->N4 N5 5. Detection Add TMB Substrate Read OD at 450 nm N4->N5 N6 6. Data Analysis Generate 4-PL Standard Curve N5->N6

Workflow of the Competitive ELISA for PCC (88-104) quantification.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Weak MHC Binding with Cytochrome c (88-104) (Domestic Pigeon)

Welcome to the Technical Support Center for major histocompatibility complex (MHC) class II peptide binding assays. This guide is specifically designed for researchers, scientists, and drug development professionals expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for major histocompatibility complex (MHC) class II peptide binding assays. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing weak or undetectable binding of the domestic pigeon cytochrome c peptide, PCC(88-104), to the murine MHC class II molecule I-E^k^.

As a classic immunology model antigen, the PCC(88-104)/I-E^k^ interaction is highly characterized, yet it presents unique biochemical challenges due to its biphasic binding kinetics and suboptimal anchor residues. Below, you will find diagnostic workflows, FAQs, quantitative comparative data, and self-validating protocols to troubleshoot your assays.

Diagnostic Workflow

TroubleshootingWorkflow Start Weak PCC(88-104) Binding CheckAssay Identify Assay Type Start->CheckAssay CellFree Cell-Free (e.g., FP, ELISA) CheckAssay->CellFree Cellular Cellular (e.g., T Cell Assay) CheckAssay->Cellular CheckPH Check Buffer pH CellFree->CheckPH CheckPeptide Check Peptide Sequence Cellular->CheckPeptide AdjustPH Adjust to pH 5.0-5.5 CheckPH->AdjustPH If pH > 6.0 SwapPeptide Substitute with MCC(88-103) CheckPeptide->SwapPeptide To increase stability

Diagnostic workflow for resolving weak PCC(88-104) binding to I-Ek.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I observing extremely weak or undetectable binding of PCC(88-104) to recombinant I-E^k^ in my cell-free biochemical assays? A: The binding kinetics of pigeon cytochrome c (PCC) 88-104 to I-E^k^ are highly dependent on pH and the formation of conformational intermediates. Unlike MHC class I, MHC class II peptide loading in vivo occurs in the acidic environment of the late endosome. If your in vitro assay is buffered at physiological pH (pH 7.4), the I-E^k^ αβ heterodimer remains in a "closed" conformation. Lowering the pH to 5.0–5.5 mimics the endosomal environment, protonating key residues that facilitate the release of the invariant chain (CLIP) and stabilizing the peptide-receptive "floppy" conformation of the MHC II molecule 1. Furthermore, PCC(88-104) exhibits a biphasic binding kinetic: it first forms a short-lived kinetic intermediate before slowly transitioning into a stable, long-lived complex 2.

Q: My T cell proliferation assay using AND TCR transgenic CD4+ T cells shows poor sensitivity to PCC(88-104). Is the peptide degrading? A: While peptide degradation is possible, the root cause is likely the inherently low stability of the PCC(88-104):I-E^k^ complex. The AND T cell receptor (TCR) is highly specific for PCC(88-104) presented by I-E^k^ [[3]](). However, structural analysis reveals that PCC(88-104) contains an Alanine at position 103 (A103), which only partially fills the P9 pocket of the I-E^k^ binding groove. This suboptimal anchor residue significantly reduces the half-life of the peptide-MHC complex compared to homologous peptides like Moth Cytochrome C (MCC 88-103) 4.

Q: How can I physically verify if PCC(88-104) is successfully forming a stable complex with I-E^k^ in my samples? A: The gold standard for validating stable MHC class II peptide loading is the "Gentle SDS-PAGE" assay. MHC class II molecules require high-affinity peptides for proper folding. When a stable peptide binds, it induces a conformational change that renders the I-E^k^ heterodimer resistant to denaturation by SDS at room temperature (forming the "compact" conformation). Empty or transiently occupied MHC II molecules will dissociate into individual α and β chains ("floppy" conformation) under the same conditions 5.

Quantitative Data: Cytochrome c Peptide Stability

To aid in experimental design, the table below summarizes the binding stability of various Cytochrome c peptide variants to I-E^k^. If native sequence fidelity is not strictly required for your assay, substituting PCC(88-104) with MCC(88-103) or PCC 103K will dramatically improve assay robustness 4.

Peptide VariantOriginP9 Anchor ResiduepMHCII Half-life (t1/2)Suitability for in vitro assays
MCC 95A MutantAlanine (A)0.6 hPoor (Rapid dissociation)
PCC 88-104 Domestic PigeonAlanine (A) at 1035 hModerate (Requires strict optimization)
MCC 88-103 MothLysine (K)73 hExcellent (Standard positive control)
PCC 103K MutantLysine (K) at 103229 hSuperior (Ultra-stable complex)

Self-Validating Experimental Protocols

Protocol A: In Vitro I-E^k^ Peptide Loading and Fluorescence Polarization Assay

This protocol measures the binding of peptides to recombinant MHC II molecules by assessing their ability to inhibit the binding of a fluorescence-labeled probe peptide 6.

  • Buffer Preparation: Prepare an acidic loading buffer (100 mM sodium citrate, 50 mM NaCl, 0.1% octyl β -D-glucopyranoside, pH 5.0–5.5).

  • Reaction Setup: Dilute recombinant I-E^k^ molecules (typically 10-50 nM) and a fluorescently labeled PCC(88-104) probe peptide (e.g., Alexa488-labeled) in the loading buffer. Add serial dilutions of your unlabeled target peptide if determining an IC50.

  • Incubation: Incubate the reaction mixture at 37°C for 72 hours in the dark.

    • Causality: The extremely slow association rate of MHC II requires extended incubation to reach equilibrium. The acidic pH is mandatory to maintain the MHC II molecule in a peptide-receptive state.

  • Measurement: Read fluorescence polarization (FP) on a calibrated microplate reader.

  • Self-Validation System: Always include a high-affinity control peptide (e.g., MCC 88-103) and a non-binding control peptide (e.g., an I-A^d^ restricted OVA peptide). If the MCC peptide fails to outcompete the probe, the I-E^k^ molecules may be denatured or the buffer pH is incorrect.

Protocol B: Gentle SDS-PAGE for MHC II Conformational Stability

This assay physically verifies whether your peptide has successfully locked the MHC II molecule into a stable heterodimer 5.

  • Sample Preparation: Aliquot 1-2 μ g of your peptide-loaded I-E^k^ complexes. Add standard Laemmli sample buffer containing 2% SDS.

  • Temperature Control (Critical): Do NOT boil the samples. Maintain them strictly at room temperature (20-25°C) for 30 minutes.

    • Causality: Boiling denatures all MHC complexes. Room temperature SDS only denatures empty or weakly bound ("floppy") MHC II, leaving high-affinity peptide-MHC II complexes intact ("compact").

  • Electrophoresis: Run the samples on a 10-12% SDS-PAGE gel in a 4°C cold room to prevent heat-induced dissociation during the electrophoretic run.

  • Visualization: Transfer to a PVDF membrane and immunoblot for the I-E^k^ α or β chain. Quantify the ratio of the compact heterodimer (~60 kDa) to the floppy monomers (~30 kDa).

  • Self-Validation System: Run a parallel sample boiled at 95°C for 5 minutes. This lane must show 100% monomeric α and β chains (~30 kDa), validating that the 60 kDa band in the unboiled sample is a true peptide-dependent heterodimer and not a covalent aggregate.

Intracellular Peptide Loading Pathway

Understanding the physiological pathway of MHC II loading helps contextualize why in vitro conditions (like low pH) are necessary for PCC(88-104) binding.

Pathway ER Endoplasmic Reticulum (I-Ek + Invariant Chain) Endosome Late Endosome (pH 5.0) (Cathepsin cleavage) ER->Endosome DM HLA-DM / H2-M (Catalyzes CLIP release) Endosome->DM Loading PCC(88-104) Binding (Compact I-Ek) DM->Loading Surface Cell Surface (TCR Recognition) Loading->Surface

Intracellular pathway of I-Ek assembly, CLIP exchange, and PCC(88-104) loading.

References

  • A kinetic intermediate in the reaction of an antigenic peptide and I-Ek - PubMed - 2

  • Specific binding of antigenic peptides to separate a and 13 chains of class II molecules of the major histocompatibility complex - PNAS - 1

  • Conformational heterogeneity of MHC class II induced upon binding to different peptides is a key regulator in antigen presentation and epitope selection - PMC - 5

  • Cd4+ T Cells from Lupus-Prone Mice Are Hyperresponsive to T Cell Receptor Engagement with Low and High Affinity Peptide Antigens - PMC - 3

  • Peptide-MHC Class II Complex Stability Governs CD4 T Cell Clonal Selection - PMC - 4

  • Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC - 6

Sources

Optimization

preventing peptide degradation during cytochrome c(88-104)(domestic pigeon) storage

Welcome to the technical support guide for the handling and storage of Cytochrome c(88-104) (domestic pigeon). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the handling and storage of Cytochrome c(88-104) (domestic pigeon). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this important antigenic peptide. In the following sections, we will address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations.

Peptide at a Glance: Cytochrome c(88-104) (Domestic Pigeon)

The primary sequence of this 17-amino acid peptide is H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH (KAERADLIAYLKQATAK).[1][2] Understanding its composition is the first step in preventing degradation.

  • Susceptible Residues:

    • Deamidation: Contains one Glutamine (Gln) residue, which can deamidate to Glutamic Acid, especially in solution at neutral or basic pH.[3][4]

    • Hydrolysis: The presence of Aspartic Acid (Asp) presents a potential, albeit lower, risk of hydrolysis.[4]

    • Hygroscopicity: The peptide is rich in charged and polar residues (Lys, Arg, Glu, Asp, Gln), making the lyophilized powder highly hygroscopic (prone to absorbing moisture).[5][6]

  • Favorable Properties:

    • Low Oxidation Risk: This peptide sequence notably lacks Cysteine (Cys), Methionine (Met), and Tryptophan (Trp), the amino acids most susceptible to oxidation.[4][6][7] This significantly reduces concerns about oxidative damage during storage.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of Cytochrome c(88-104).

Q1: What are the ideal storage conditions for the lyophilized (powder) form of the peptide?

For maximum stability, lyophilized peptides should be stored under controlled conditions that minimize exposure to the three primary degradation catalysts: moisture, heat, and light.[7][8]

ParameterShort-Term Storage (< 4 weeks)Long-Term Storage (> 4 weeks)Rationale
Temperature 4°C (Refrigerator)-20°C or -80°C (Freezer)Lower temperatures drastically slow down all chemical degradation reactions.[6][8] For long-term viability, -80°C is preferred.
Humidity Store in a desiccatorStore in a desiccatorThe peptide is hygroscopic; moisture absorption can initiate hydrolysis and deamidation even in solid form.[5][8]
Light Protect from light (e.g., amber vial)Protect from light (e.g., amber vial)While this peptide lacks highly photosensitive Trp residues, it is a universal best practice to prevent potential photodegradation.[8][9]
Atmosphere Tightly sealed vialPurge with inert gas (N₂ or Ar)Minimizing atmospheric oxygen reduces the already low risk of oxidation and displaces moisture.[6][10]

Q2: I need to use the peptide in an experiment. What is the correct procedure for handling the lyophilized powder?

Proper handling at this stage is critical to prevent moisture contamination of your entire stock.

  • Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature inside a desiccator for at least 20-30 minutes.[5][10] This prevents atmospheric moisture from condensing on the cold peptide powder.

  • Weigh Quickly: Dispense the desired amount of peptide in a low-humidity environment as quickly as possible.[11]

  • Reseal and Purge: After dispensing, gently purge the vial headspace with a dry, inert gas like nitrogen or argon before tightly recapping.[10]

  • Return to Storage: Promptly return the vial to its recommended long-term storage temperature (-20°C or -80°C).

Q3: How should I store the peptide once it is reconstituted in a solution?

Peptides in solution are significantly less stable than their lyophilized counterparts.[6][11] The shelf-life is limited, and improper storage can lead to rapid degradation.

  • Aliquot Your Stock: The single most effective strategy is to divide your stock solution into single-use aliquots.[6][8] This prevents repeated freeze-thaw cycles, which can cause peptide aggregation and degradation.[12][13]

  • Choose the Right Buffer: Use a sterile buffer at a slightly acidic pH (pH 5-6).[5] This pH range helps to minimize the rate of base-catalyzed deamidation of the Glutamine residue.[4]

  • Storage Temperature: Store aliquots frozen at -20°C for short-term (weeks) or -80°C for long-term (months) use.[4][6][8]

  • Avoid Frost-Free Freezers: The temperature cycling in frost-free freezers during defrost cycles is detrimental to peptide stability.[7] Use a manual-defrost freezer.

Q4: Can I store my reconstituted peptide solution in the refrigerator at 4°C?

Storing peptide solutions at 4°C is not recommended for more than a few days.[10][14] At this temperature, degradative processes like deamidation and potential microbial growth can still occur, compromising your experimental results. For any storage period longer than 24-48 hours, freezing aliquots is the superior method.

Q5: The peptide came with TFA as a counter-ion. Does this affect storage?

Trifluoroacetic acid (TFA) is a remnant from the HPLC purification process.[1] While it generally enhances the solubility of the peptide, it also makes the initial lyophilized powder more hygroscopic. The presence of TFA reinforces the need for careful handling in a dry environment. For most in vitro assays, its presence is not an issue, but for sensitive cell-based work, you may consider TFA removal services.[1][12]

Troubleshooting Guide: Identifying and Solving Peptide Degradation

If you suspect your peptide has degraded, a systematic approach is necessary to confirm the issue and prevent it in the future.

Visualizing the Problem: Common Degradation Pathways

The diagram below illustrates the primary chemical threats to the integrity of Cytochrome c(88-104) during storage.

main_peptide Cytochrome c(88-104) (KAERADLIAYLKQATAK) deamidated Deamidated Peptide (Gln -> Glu, +0.98 Da) main_peptide->deamidated Cause: pH > 7 in solution High Temperature hydrolyzed Hydrolyzed Fragments (Peptide Bond Cleavage) main_peptide->hydrolyzed Cause: Moisture Contamination (especially lyophilized powder) aggregated Aggregated Peptide (Non-covalent) main_peptide->aggregated Cause: Repeated Freeze-Thaw Cycles Improper pH/Concentration

Caption: Primary degradation pathways for Cytochrome c(88-104).

Symptom: My experiment is giving inconsistent or negative results.

This is often the first sign of a problem with a critical reagent like a peptide. Before repeating the experiment, it is crucial to validate the integrity of your peptide stock.

Logical Troubleshooting Workflow

Follow this workflow to diagnose the potential degradation of your peptide.

start Start: Inconsistent Experimental Results check_form Is peptide lyophilized or in solution? start->check_form lyo_check Check Storage: - Temp (-20°C / -80°C)? - Desiccated? - Handled correctly? check_form->lyo_check Lyophilized sol_check Check Storage: - Aliquoted? - Freeze-thaw cycles? - Buffer pH (5-6)? check_form->sol_check Solution lyo_ok Storage Appears Correct lyo_check->lyo_ok Yes lyo_bad Improper Storage Found lyo_check->lyo_bad No analyze Action: Perform Analytical QC (See Protocol Below) lyo_ok->analyze discard Action: Discard suspect stock. Use a new, validated lot. Review storage protocols. lyo_bad->discard sol_ok Storage Appears Correct sol_check->sol_ok Yes sol_bad Improper Storage Found sol_check->sol_bad No sol_ok->analyze sol_bad->discard

Caption: A logical workflow for troubleshooting peptide degradation.

Experimental Protocols for Quality Control

These protocols provide a framework for assessing the purity and identity of your peptide stock.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To quantitatively assess the purity of the peptide and detect the presence of degradation products.

Materials:

  • Suspected peptide sample

  • A new, unopened vial of Cytochrome c(88-104) (as a control)

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare Control Standard: Carefully reconstitute the new peptide vial in your standard assay buffer to a known concentration (e.g., 1 mg/mL).

  • Prepare Suspect Sample: Use your stored peptide solution as-is. If it is lyophilized, reconstitute it in the exact same manner as the control standard.

  • HPLC Analysis:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject an equal amount of the control standard.

    • Run a linear gradient from low %B to high %B (e.g., 5-65% Solvent B over 30 minutes) to elute the peptide.

    • Record the chromatogram, noting the retention time and peak area of the main peptide peak.

  • Analyze Suspect Sample: Without changing any parameters, immediately inject the same amount of your suspect peptide sample.

  • Compare Chromatograms:

    • Purity Loss: Is the main peak area in the suspect sample significantly smaller than in the control?

    • Degradation Products: Are there new, smaller peaks present in the suspect sample's chromatogram that are absent in the control? Degradation products, such as the deamidated form, will typically elute slightly earlier than the parent peptide.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

Objective: To identify the molecular weight of the species present in your sample, confirming the nature of any degradation.

Procedure:

  • Sample Preparation: Dilute both your control and suspect samples in a suitable solvent for mass spectrometry analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

  • Analysis: Infuse the samples into an electrospray ionization (ESI) mass spectrometer.

  • Data Interpretation:

    • Control Sample: Confirm the presence of the correct molecular weight for the intact peptide (average MW ≈ 1890.2 Da).[1]

    • Suspect Sample: Look for additional mass signals.

      • Deamidation: A peak at ~1891.2 Da (+0.984 Da) is a definitive marker for the deamidation of the Gln residue.[3]

      • Oxidation: While unlikely, a peak at ~1906.2 Da (+16 Da) would indicate oxidation of the Tyrosine residue.[15]

      • Hydrolysis: The presence of multiple smaller fragments corresponding to cleavage of the peptide backbone would indicate hydrolysis.

By combining these troubleshooting steps and analytical protocols, you can confidently assess the integrity of your Cytochrome c(88-104) peptide, ensuring the reliability and reproducibility of your experimental data.

References

  • Bluewell Peptides. (2026, January 6). Peptide Storage: Best Practices For Stability And Longevity.
  • GenScript. Peptide Storage and Handling Guidelines.
  • Creative Peptides. How to Store Peptides | Best Practices for Researchers.
  • NovoPro Bioscience Inc. Handling and Storage of Synthetic Peptides.
  • Dripdok Help Center. Storage of Unmixed Lyophilized Peptides.
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Bachem. Handling and Storage Guidelines for Peptides.
  • Wikipedia.
  • FIT9 WELLNESS.
  • Dripdok Help Center. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity.
  • Watson, R. E. Jr, Wiegand, S. J., & Hoffman, G. E. (1986). Use of cryoprotectant to maintain long-term peptide immunoreactivity and tissue morphology. Peptides, 7(1), 155–159.
  • Sigma-Aldrich.
  • NIBSC. Peptide Handling, dissolution & Storage.
  • Dehart, M. P., et al. (2014). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Journal of the American Society for Mass Spectrometry, 25(10), 1747–1757.
  • Oomens, J., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of the American Society for Mass Spectrometry, 27(11), 1833–1841.
  • NovoPro Bioscience Inc. Cytochrome C (88-104) (domestic pigeon) peptide.
  • Oomens, J., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of the American Society for Mass Spectrometry, 27(11), 1833-1841.
  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail.
  • Levine, R. L., et al. (2011). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(10), 997-1004.
  • Berden, G., et al. (2014). Deamidation reactions of protonated asparagine and glutamine investigated by ion spectroscopy. International Journal of Mass Spectrometry, 377, 186-193.
  • Thakur, A., et al. (2022). Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects. AAPS PharmSciTech, 23(3), 96.
  • Manning, M. C., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Lampi, K. J., & David, L. L. (2000). Identification of Peptide Oxidation by Tandem Mass Spectrometry.
  • Anaspec. Cytochrome C (PCC), Pigeon (88-104) - 1 mg.
  • PEPTIDE INSTITUTE, INC. Storage.
  • APExBIO. Cytochrome c - pigeon (88-104)
  • Sigma-Aldrich. Handling and Storage Guidelines for Peptides and Proteins.
  • Taylor, A. B., et al. (2009). A Methionine Residue Promotes Hyperoxidation of the Catalytic Cysteine of Mouse Methionine Sulfoxide Reductase A. Journal of Biological Chemistry, 284(49), 33894–33902.
  • G-Biosciences. (2017, August 1).
  • Silva, D. F. F., et al. (2022). Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. International Journal of Molecular Sciences, 23(3), 1836.
  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?.
  • Sigma-Aldrich.
  • RayBiotech. Cytochrome c - pigeon (88-104).
  • Quora. (2026, March 5). How to fix storage issues for research peptides to ensure they maintain their purity and effectiveness.
  • Hewavitharana, A. K., & Shaw, P. N. (2009). Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay. LCGC North America, 27(6).
  • Boswell, D. R., et al. (2000). Structure and Mechanism of Peptide Methionine Sulfoxide Reductase, an “Anti-Oxidation” Enzyme. Biochemistry, 39(43), 13307-13312.
  • Biotage. (2023, February 7).
  • Jadia, R., & Bagde, P. (2018). Cryoprotectants and Their Usage in Cryopreservation Process.
  • Pincus, M. R., et al. (1986). Correlation Between the Conformation of Cytochrome C Peptides and Their Stimulatory Activity in a T-lymphocyte Proliferation Assay. Proceedings of the National Academy of Sciences, 83(19), 7297-7301.
  • Asselta, R., et al. (2024).
  • ACE Scientific. (2025, December 19). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Cytochrome c (88-104) (Domestic Pigeon) vs. Moth Cytochrome c (88-103) in T Cell Responses

Executive Summary In the field of cellular immunology, the precise mechanisms governing T cell receptor (TCR) recognition of peptide-major histocompatibility complex (pMHC) ligands are foundational to drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of cellular immunology, the precise mechanisms governing T cell receptor (TCR) recognition of peptide-major histocompatibility complex (pMHC) ligands are foundational to drug development and vaccine design. Two of the most extensively characterized benchmark antigens used to study CD4+ T cell activation are Pigeon Cytochrome c (PCC) 88-104 and Moth Cytochrome c (MCC) 88-103 [1]. Both peptides are presented by the murine MHC class II molecule I-E^k and are recognized by well-studied TCRs, such as 2B4 and AND.

As a Senior Application Scientist, evaluating these two peptides requires moving beyond simple binding affinities to understand the kinetic parameters that dictate biological outcomes. While both peptides bind to the same TCRs, MCC acts as a superagonist , eliciting robust T cell proliferation and cytokine release at significantly lower concentrations than PCC, which acts as a standard agonist . This guide objectively compares their physicochemical properties, thermodynamic profiles, and functional T cell responses, providing researchers with actionable, self-validating experimental protocols.

Molecular Characteristics & Sequence Comparison

The biological differences between MCC and PCC stem from subtle variations in their amino acid sequences. These variations do not drastically alter the structural docking footprint of the TCR but significantly impact the stability of the TCR-pMHC interaction[1].

Table 1: Physicochemical and Kinetic Comparison
ParameterMoth Cytochrome c (88-103)Pigeon Cytochrome c (88-104)
Sequence ANERADLIAYLKQATKKAERADLIAYLKQATAK
Length 16 amino acids17 amino acids
TCR Affinity (2B4, KD​ ) ~60 µM~50 µM
Association Rate ( kon​ ) ~900 M⁻¹s⁻¹~1700 M⁻¹s⁻¹
Dissociation Rate ( koff​ ) ~0.057 s⁻¹~0.090 s⁻¹
Complex Half-life ( t1/2​ ) ~12.1 seconds~7.7 seconds
Agonist Potency SuperagonistStandard Agonist

Data synthesized from[2].

Thermodynamic & Kinetic Profiling: The Kinetic Proofreading Paradigm

A common misconception in early drug development is that a lower equilibrium dissociation constant ( KD​ )—meaning higher overall affinity—automatically translates to higher biological potency. The PCC vs. MCC system perfectly illustrates why this is false.

As shown in Table 1, the 2B4 TCR actually binds PCC/I-E^k with a slightly higher overall affinity ( KD​ ~50 µM) than MCC/I-E^k ( KD​ ~60 µM)[2]. However, MCC is functionally far more potent. The causality behind this paradox lies in the Kinetic Proofreading Model [3].

T cell activation requires a sustained interaction between the TCR and the pMHC complex to allow a cascade of intracellular phosphorylation events. Because PCC has a faster dissociation rate ( koff​ = 0.090 s⁻¹), the TCR-pMHC complex frequently falls apart before downstream signaling molecules (like ZAP-70 and LAT) can be fully activated. Conversely, MCC has a slower dissociation rate ( koff​ = 0.057 s⁻¹), providing a longer half-life (~12.1 seconds) that ensures the signalosome is fully assembled, leading to robust IL-2 transcription.

TCR_Signaling pMHC pMHC Complex (MCC or PCC / I-Ek) TCR TCR (e.g., 2B4, AND) pMHC->TCR Binding Kinetics (kon, koff) Lck Lck Kinase TCR->Lck ZAP70 ZAP-70 Activation Lck->ZAP70 LAT LAT Signalosome ZAP70->LAT PLCg1 PLC-γ1 Activation LAT->PLCg1 Ca Calcium Influx PLCg1->Ca NFAT NFAT Translocation Ca->NFAT IL2 IL-2 Gene Expression NFAT->IL2

Caption: TCR activation pathway illustrating pMHC engagement leading to IL-2 expression.

Functional T Cell Responses: Agonist vs. Superagonist

In vitro functional assays directly reflect the kinetic differences between these peptides. When 2B4 T cells are stimulated with APCs loaded with these peptides, the dose-response curves for IL-2 production diverge significantly[4].

  • MCC (88-103): Achieves half-maximal IL-2 production ( EC50​ ) at nanomolar to low micromolar concentrations. It acts as a superagonist, driving rapid proliferation and cytokine release.

  • PCC (88-104): Requires approximately 10- to 50-fold higher peptide concentrations to achieve the same level of IL-2 production.

For researchers designing altered peptide ligands (APLs) or studying immune tolerance, MCC is the preferred positive control for maximum TCR stimulation, while PCC is ideal for studying baseline physiological agonist responses[5].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to isolate the variable of interest (TCR-pMHC kinetics).

Protocol 1: In Vitro T Cell Activation & IL-2 Quantification

Rationale: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with murine I-E^k as Antigen Presenting Cells (APCs). This provides a clean background devoid of endogenous murine MHC class II, ensuring that the T cell response is strictly dependent on the exogenous MCC or PCC peptide[6].

Step-by-Step Workflow:

  • Peptide Preparation: Reconstitute MCC (88-103) and PCC (88-104) in sterile water (or 10% acetic acid if hydrophobic), followed by dilution in RPMI-1640 medium to a working stock of 100 µM.

  • APC Loading: Plate 5×104 irradiated (3,000 rad) I-E^k+ CHO cells per well in a 96-well V-bottom microtiter plate. Add serial dilutions of MCC or PCC peptides (ranging from 0.01 µM to 10 µM).

  • Co-Culture: Add 5×104 2B4 T cell hybridomas to each well.

  • Self-Validating Controls:

    • Positive Control: PMA (50 ng/mL) + Ionomycin (1 µM) to bypass proximal TCR signaling and validate intrinsic T cell viability and IL-2 machinery.

    • Negative Control: Unpulsed APCs + T cells to establish baseline background noise.

  • Incubation: Incubate the co-culture at 37°C, 5% CO₂ for 18-24 hours.

  • Readout: Harvest supernatants and quantify IL-2 secretion using a standard sandwich ELISA. Calculate the EC50​ values for both peptides.

Workflow Prep 1. Peptide Prep MCC 88-103 PCC 88-104 APC 2. APC Loading CHO cells expressing I-Ek Prep->APC CoCulture 3. Co-culture Add 2B4 T cells Incubate 18-24h APC->CoCulture Readout 4. Readout IL-2 ELISA Quantification CoCulture->Readout

Caption: Step-by-step workflow for assessing T cell activation via IL-2 quantification.

Protocol 2: Surface Plasmon Resonance (SPR) for TCR-pMHC Kinetics

Rationale: SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for validating the kinetic proofreading model[3].

Step-by-Step Workflow:

  • Ligand Immobilization: Amine-couple soluble I-E^k complexes loaded with either MCC or PCC onto a CM5 sensor chip until a stable baseline of ~1000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare soluble 2B4 TCR in HBS-EP running buffer at serial concentrations ranging from 1 µM to 100 µM.

  • Injection: Inject the TCR analyte over the flow cells at a high flow rate (e.g., 30 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow running buffer to flow over the chip for 300 seconds to monitor the dissociation phase.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) to regenerate the sensor surface between runs.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ , and calculate the equilibrium dissociation constant KD​=koff​/kon​ .

Conclusion & Application Guide

For drug development professionals and immunologists, the choice between MCC (88-103) and PCC (88-104) should be dictated by the experimental objective:

  • Choose MCC (88-103) when you require a highly potent superagonist to maximize signal-to-noise ratios in functional assays, or when studying the upper limits of TCR signaling thresholds.

  • Choose PCC (88-104) when evaluating physiological agonist responses, studying subtle modulations in the kinetic proofreading pathway, or designing partial agonists and antagonists.

Understanding that the off-rate ( koff​ ) —not the overall affinity ( KD​ )—is the primary determinant of T cell activation in this system is a critical paradigm for modern immunotherapeutic design.

References

  • Newell EW, Ely LK, Kruse EA, et al. "Structural Basis of Specificity and Cross-Reactivity in T Cell Receptors Specific for Cytochrome c–I-Ek." The Journal of Immunology. 2011;186(10):5823-5832. URL:[Link]

  • Matsui K, Boniface JJ, Reay PA, Schild H, Fazekas de St Groth B, Davis MM. "Kinetics of T-cell receptor binding to peptide/I-Ek complexes: correlation of the dissociation rate with T-cell responsiveness." Proceedings of the National Academy of Sciences. 1994;91(26):12862-12866. URL:[Link]

  • Davis MM, Boniface JJ, Reich Z, et al. "Ligand recognition by alpha beta T cell receptors." Annual Review of Immunology. 1998;16:523-544. URL:[Link]

  • Itoh Y, Germain RN. "Single cell analysis reveals regulated hierarchical T cell antigen receptor signaling thresholds and intraclonal heterogeneity for individual cytokine responses of CD4+ T cells." Journal of Experimental Medicine. 1997;186(5):757-766. URL:[Link]

Sources

Comparative

comparing immunogenicity of cytochrome c(88-104)(domestic pigeon) and 81-104 fragment

As a Senior Application Scientist, I frequently consult with immunology teams optimizing their in vitro T cell assays and transgenic murine models. A recurring point of friction in experimental design is the selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with immunology teams optimizing their in vitro T cell assays and transgenic murine models. A recurring point of friction in experimental design is the selection of the correct antigen fragment. Pigeon cytochrome c (PCC) is a seminal model antigen used to elucidate the mechanisms of major histocompatibility complex (MHC) restriction, T cell receptor (TCR) engagement, and immune tolerance.

This guide provides a rigorous, objective comparison between the historical cyanogen bromide cleavage fragment, PCC(81-104) , and the refined synthetic minimal epitope, PCC(88-104) , equipping you with the mechanistic grounding needed to select the optimal ligand for your CD4+ T cell assays.

Mechanistic Grounding & Molecular Context

The immunodominant epitope of pigeon cytochrome c is localized to its C-terminus. Early mapping studies utilizing cyanogen bromide cleavage demonstrated that the 24-amino-acid fragment spanning residues 81-104 was the sole immunogenic portion of the native protein, capable of priming a T cell proliferative response nearly identical to that of the whole molecule, as demonstrated in classic 1[1].

Subsequent high-resolution mapping refined this to a 17-amino-acid minimal sequence, PCC(88-104). Both fragments contain the critical contact residues required for binding the murine MHC class II molecule I-E^k and engaging the TCR (specifically the Vα11/Vβ3 clonotype, as seen in AND transgenic mice)[2]. The absolute immunodominant residues dictating this interaction are the Glutamine at position 100 and the Lysine at position 104[1].

Comparative Performance Profile

While both peptides are robust agonists, their application profiles differ significantly based on the biochemical requirements of your assay:

  • PCC(81-104) (The Natural Cleavage Product): Because this is a longer 24-mer fragment (IFAGIKKKAERADLIAYLKQATAK), it often requires more extensive endosomal processing and trimming by antigen-presenting cells (APCs) to optimally load onto MHC-II. It is highly relevant for assays evaluating the efficiency of intracellular antigen processing, presentation pathways, or the impact of flanking residues on TCR recruitment, as noted in 3[3].

  • PCC(88-104) (The Minimal Epitope): This 17-mer (KAERADLIAYLKQATAK) binds directly and efficiently to surface I-E^k molecules without the strict need for further intracellular processing, according to 4[4]. Consequently, it provides tighter stoichiometric control in dose-response assays. It is the preferred ligand for precise TCR affinity measurements, altered peptide ligand (APL) studies, and models investigating spontaneous T cell activation, such as 5[5].

Quantitative Data Comparison

ParameterPCC (81-104)PCC (88-104)
Sequence IFAGIKKKAERADLIAYLKQATAKKAERADLIAYLKQATAK
Length 24 Amino Acids17 Amino Acids
MHC Restriction I-E^k (Murine MHC Class II)I-E^k (Murine MHC Class II)
TCR Recognition Vα11 / Vβ3 (e.g., AND TCR)Vα11 / Vβ3 (e.g., AND TCR)
Antigen Processing May require endosomal trimmingBinds directly to surface MHC-II
Primary Application Antigen processing/presentation assaysPrecise TCR affinity & anergy models

Self-Validating Experimental Protocol: In Vitro CD4+ T Cell Proliferation Assay

To objectively evaluate the immunogenicity of these fragments, the following standardized proliferation assay ensures high signal-to-noise ratios and self-validating internal controls.

Step 1: APC Isolation and Inactivation

  • Action: Harvest splenocytes from naive B10.A or B10.BR mice. Irradiate the cells at 3000 rads.

  • Causality: Irradiation crosslinks the DNA of the APCs, permanently arresting their cellular replication. This is a critical self-validating step ensuring that any downstream [3H]-thymidine incorporation is exclusively derived from the responding CD4+ T cells, eliminating false-positive background noise.

Step 2: Peptide Preparation

  • Action: Solubilize the lyophilized PCC peptide in cell-culture grade DMSO to a stock concentration of 10 mg/mL, then perform serial dilutions in complete RPMI-1640 media.

  • Causality: Initial DMSO reconstitution ensures the complete unfolding and solubilization of hydrophobic residues. Attempting direct aqueous dilution often causes micro-aggregation of the peptide, which artificially lowers the effective molarity in the well and skews your EC50 calculations.

Step 3: Co-Culture Setup

  • Action: Plate 5 × 10^4 purified AND TCR transgenic CD4+ T cells with 5 × 10^5 irradiated APCs per well in a U-bottom 96-well plate. Titrate the PCC peptide from 10 µM down to 0.01 µM.

  • Causality: Establishing a full titration curve—rather than relying on a single-dose stimulation—validates the assay's dynamic range and confirms the specific avidity of the TCR clone against the MHC-peptide complex.

Step 4: Proliferation Readout

  • Action: Incubate the co-culture for 72 hours at 37°C. Pulse the wells with 1 µCi/well of[3H]-thymidine for the final 16 hours. Harvest the cells onto glass fiber filters and read on a scintillation counter.

  • Causality: Pulsing specifically during the final 16 hours captures the peak logarithmic expansion phase of the activated T cells. Pulsing too early captures baseline metabolism, while pulsing too late risks missing the proliferation window due to nutrient depletion or activation-induced cell death (AICD).

Signaling Pathway Visualization

The following diagram illustrates the logical workflow and signaling cascade initiated by the presentation of PCC fragments to CD4+ T cells.

G cluster_0 Antigen Presentation cluster_1 T Cell Recognition & Activation APC APC (B10.A / B10.BR) Expressing MHC-II I-Ek Peptide PCC Fragment (81-104 or 88-104) APC->Peptide Loads onto MHC-II TCR CD4+ T Cell (e.g., AND TCR Transgenic) Peptide->TCR Cognate Binding (Gln100, Lys104) ZAP70 ZAP-70 / LAT Signaling Cascade TCR->ZAP70 ITAM Phosphorylation Proliferation IL-2 Secretion & Clonal Expansion ZAP70->Proliferation NFAT / AP-1 Activation

MHC-II restricted presentation of PCC fragments to CD4+ T cells and subsequent activation cascade.

Conclusion & Selection Matrix

For general immunology workflows where the goal is simply to induce a robust, I-E^k-restricted CD4+ T cell response, both PCC(81-104) and PCC(88-104) are highly effective. However, PCC(88-104) is the modern gold standard for quantitative assays. Because it represents the minimal binding epitope, it removes the variable of APC processing kinetics, allowing researchers to directly correlate peptide concentration with TCR occupancy and downstream signaling magnitude.

References

  • T-lymphocyte response to cytochrome c. I. Demonstration of a T-cell heteroclitic proliferative response...
  • Source: National Institutes of Health (NIH)
  • Cytochrome c-pigeon (88-104)
  • CD4(+)
  • The Efficiency of CD4 Recruitment to Ligand-engaged TCR Controls the Agonist/Partial Agonist Properties of Peptide–MHC Molecule Ligands Source: Semantic Scholar URL

Sources

Validation

validating I-Ek restricted T cell clones using cytochrome c(88-104)(domestic pigeon)

Introduction & Mechanistic Context The pigeon cytochrome c (PCC) fragment 88-104 (Sequence: KAERADLIAYLKQATAK) presented by the murine MHC class II molecule I-Ek is a foundational model in cellular immunology[1]. CD4+ T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The pigeon cytochrome c (PCC) fragment 88-104 (Sequence: KAERADLIAYLKQATAK) presented by the murine MHC class II molecule I-Ek is a foundational model in cellular immunology[1]. CD4+ T cell clones expressing the Vα11/Vβ3 T cell receptor (TCR), such as those derived from AND or 2B4 transgenic mice, are heavily utilized for studying immunological synapse formation, tolerance, and activation thresholds[1][2][3].

When validating the specificity and functional avidity of these clones, researchers must select the optimal antigen format. This guide compares high-purity synthetic PCC 88-104 against whole protein and altered peptide ligands (APLs), providing a self-validating protocol for robust experimental design.

The I-Ek / PCC 88-104 Signaling Axis

Understanding the causality behind T cell activation requires examining the structural and kinetic properties of the peptide-MHC (pMHC) complex. PCC 88-104 features an alanine at position 103 that only partially fills the P9 binding pocket of I-Ek, resulting in a relatively short pMHC half-life of approximately 5 hours[4]. Despite this transient stability, the peptide is highly immunogenic. Upon engaging the Vα11/Vβ3 TCR, it triggers a canonical signaling cascade driven by Lck and ZAP-70 kinases, culminating in IL-2 secretion and clonal expansion[5].

signaling APC APC (I-Ek+) MHC MHC Class II (I-Ek) APC->MHC presents PCC PCC 88-104 Peptide PCC->MHC binds groove TCR TCR (Vα11/Vβ3) MHC->TCR engages Lck Lck Kinase TCR->Lck recruits CD4 CD4 Coreceptor CD4->MHC stabilizes CD4->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Activation T Cell Activation (IL-2, Proliferation) ZAP70->Activation signaling cascade

Fig 1. Mechanistic pathway of I-Ek restricted T cell activation by PCC 88-104.

Product Comparison: Selecting the Right Antigen Format

To accurately measure TCR affinity and activation thresholds, the antigen format must be carefully selected. Synthetic PCC 88-104 is the gold standard because it bypasses the need for intracellular antigen processing, allowing for precise stoichiometric control of pMHC complexes on the APC surface.

Performance Comparison Table
Antigen FormatProcessing Required?pMHC Stability (t1/2)Relative AntigenicityPrimary Application
Synthetic PCC 88-104 No~5 hours[4]1.0 (Baseline)[6]Standard clone validation, EC50 determination.
Whole PCC Protein Yes (Cathepsin D)N/A (Variable)Lower (Processing dependent)Assessing APC processing and presentation efficiency.
MCC 88-103 (Agonist) No~73 hours[4]3.0 (Stronger)[6]High-affinity positive control, heteroclitic responses.
PCC 103K (Variant) No~229 hours[4]HighStudies requiring ultra-stable pMHC complexes.
T102G (APL) NoUnknownAntagonist[6]Negative control, TCR antagonism studies.

Causality Insight: Why use synthetic peptides over whole protein? Whole protein requires internalization and endosomal cleavage by cathepsins, introducing variability based on the APC's metabolic state. Synthetic peptides bind directly to surface I-Ek molecules, ensuring that the measured EC50 reflects true TCR-pMHC interaction dynamics rather than intracellular processing bottlenecks.

Self-Validating Experimental Protocol

To validate I-Ek restricted T cell clones, the assay must isolate the T cell response from background noise. This is achieved by using proliferation-incompetent APCs and titrating the peptide to establish a clear dose-response curve. Primed T cells require roughly 40 Ag-MHC complexes to proliferate and ~100 complexes to secrete detectable IL-2, whereas naive T cells require significantly more (~400 complexes)[7].

workflow Isolate 1. Isolate CD4+ Clones (AND/2B4 TCR) Coculture 4. Co-culture (37°C, 48-72h) Isolate->Coculture APCs 2. Prepare APCs (Irradiated B10.BR) Pulse 3. Pulse PCC 88-104 (0.01 - 10 µM) APCs->Pulse Pulse->Coculture Assay 5. Readout (IL-2 ELISA / Proliferation) Coculture->Assay

Fig 2. Self-validating workflow for assessing PCC 88-104 specific T cell clones.

Step-by-Step Methodology

Step 1: Preparation of Antigen-Presenting Cells (APCs)

  • Action: Harvest splenocytes from I-Ek expressing mice (e.g., B10.BR or B10.A) and irradiate them at 3,000 rads[5]. Alternatively, use mitomycin C-treated DCEK-Hi7 cells (I-Ek transfected fibroblasts)[2].

  • Causality: Irradiation or chemical crosslinking halts APC DNA synthesis. This ensures that any measured proliferation (via [3H]-thymidine or CFSE dilution) is exclusively derived from the responding T cell clones, creating a self-validating baseline.

Step 2: Peptide Titration and Pulsing

  • Action: Prepare a serial dilution of synthetic PCC 88-104 ranging from 0.01 µM to 10 µM in complete RPMI medium[5]. Pulse the APCs with the peptide for 2 hours at 37°C.

  • Causality: A full titration curve is mandatory to calculate the EC50 (typically ~0.8 x 10^-7 M for PCC 88-104)[4]. Single-dose assays cannot differentiate between high-affinity and low-affinity clones.

Step 3: Co-Culture Setup

  • Action: Plate 1 × 10^5 purified CD4+ T cell clones with 2 × 10^5 irradiated APCs per well in a 96-well flat-bottom plate[5].

  • Causality: Maintaining a consistent T:APC ratio (typically 1:2 or 1:1) standardizes the number of available pMHC complexes and co-stimulatory molecules (e.g., CD28-B7 interactions), which are critical for preventing anergy[2].

Step 4: Functional Readouts

  • Action: For cytokine validation, extract 50 µL of supernatant at 24 hours to measure IL-2 production via ELISA. For proliferation, pulse the cultures with 1 µCi of [3H]-thymidine for the final 8-12 hours of a 72-hour culture, then harvest and read on a scintillation counter.

  • Causality: Early IL-2 secretion confirms immediate TCR triggering, while 72-hour proliferation confirms sustained signaling and successful cell cycle entry. Using both readouts validates the complete functional competence of the clone[7].

Sources

Comparative

Comprehensive Comparison Guide: Pigeon Cytochrome c (88-104) vs. Ovalbumin (323-339) in CD4+ T Cell Immunology

Introduction In the field of cellular immunology, the selection of a model antigen dictates the resolution, reproducibility, and biological relevance of an assay. Two of the most extensively characterized peptides for st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of cellular immunology, the selection of a model antigen dictates the resolution, reproducibility, and biological relevance of an assay. Two of the most extensively characterized peptides for studying MHC class II-restricted CD4+ T cell responses are Pigeon Cytochrome c (PCC) 88-104 and Chicken Ovalbumin (OVA) 323-339 .

While both peptides are gold standards for activating transgenic T cells, their biophysical interactions with MHC molecules differ fundamentally. This guide provides an objective, data-driven comparison of these two antigens, detailing the causality behind their specific applications, and outlines self-validating experimental protocols for researchers and drug development professionals.

Molecular and Immunological Characteristics

To select the appropriate antigen, one must first understand their distinct structural and kinetic profiles. The table below summarizes the quantitative and qualitative data distinguishing PCC(88-104) from OVA(323-339).

FeaturePigeon Cytochrome c (88-104)Ovalbumin OVA (323-339)
Amino Acid Sequence KAERADLIAYLKQATAK[1]ISQAVHAAHAEINEAGR[2]
MHC Class II Restriction I-E^k, I-A^b[1]I-A^d, I-A^b[3]
Primary TCR Transgenic Models AND, AD10, 5C.C7[1][4]DO11.10, OT-II[5]
MHC Binding Kinetics Highly stable, single dominant registerDynamic, multiple overlapping registers[3]
Core Epitope 88-104 core329-337 (for DO11.10/OT-II)[5][6]
Primary Applications Immunological synapse imaging, TCR signaling kinetics[7][8]Vaccine adjuvants, register shifting, tolerance, Th1/Th2 skewing[9][10]

Mechanistic Insights: Antigen Presentation & TCR Recognition

The Complexity of OVA(323-339): Register Shifting

OVA(323-339) is renowned for its ability to bind the MHC class II I-A^d molecule in multiple, functionally distinct registers (e.g., 324-332, 327-335, and 329-337)[3]. The DO11.10 and OT-II T cell receptors specifically recognize the C-terminal epitope core encompassing amino acids 329-337[2][5].

  • Causality in Experimental Design: Because the peptide can slide within the MHC groove, it presents a nested set of overlapping T cell epitopes[6]. This makes OVA(323-339) an exceptional model for studying epitope masking, competitive MHC binding, and how ligand density influences Th1 versus Th2 lineage commitment[10].

The Stability of PCC(88-104): High-Fidelity Synapses

In stark contrast, PCC(88-104) binds with high stability and a single dominant register to the I-E^k molecule[1]. TCR transgenic models like AND and AD10 recognize this complex with high fidelity.

  • Causality in Experimental Design: The stable, unambiguous nature of the PCC(88-104)/I-E^k complex makes it the definitive choice for high-resolution imaging of the immunological synapse. It is heavily utilized to track the precise spatial segregation of molecules—such as the localization of PKCθ into the central supramolecular activation cluster (c-SMAC)[7]—or to measure the precise phosphorylation kinetics of intracellular targets like ZAP70[8].

Diagram comparing single vs. multi-register MHC II binding dynamics for PCC and OVA peptides.

Experimental Workflows and Self-Validating Protocols

To ensure rigorous and reproducible data, the following protocols incorporate self-validating steps and essential controls.

Protocol A: High-Resolution Immunological Synapse Formation (PCC 88-104)

Objective: Visualize c-SMAC and p-SMAC formation using AD10/AND T cells.

  • APC Preparation: Isolate CH27 B lymphoblastoid cells (I-E^k positive)[7].

    • Causality: CH27 cells provide a uniform, high-expressing MHC II surface, reducing the variability inherent in primary dendritic cell preparations, which is critical for reproducible imaging.

  • Peptide Pulsing: Incubate CH27 cells with 1 μg/mL PCC(88-104) for 2 hours at 37°C[7]. Wash extensively to remove unbound peptide.

  • T Cell Isolation: Purify naïve CD4+ T cells from AND or AD10 transgenic mice using negative magnetic selection.

    • Causality: Negative selection prevents premature TCR cross-linking and artifactual activation prior to APC encounter.

  • Co-Culture & Fixation: Mix T cells and pulsed APCs at a 2:1 ratio. Centrifuge briefly (300 x g, 1 min) to synchronize cell contact, then incubate at 37°C for exactly 15-30 minutes. Settle on poly-L-lysine-coated coverslips and fix with 4% paraformaldehyde.

  • Self-Validation (Controls):

    • Negative Control: Include an unpulsed CH27 control to ensure synapse formation is strictly antigen-dependent.

    • Validation Readout: Stain for LFA-1 (peripheral ring) and PKCθ (central cluster) to validate proper spatial segregation of the p-SMAC and c-SMAC[7].

Protocol B: T Cell Proliferation and Register Competition Assay (OVA 323-339)

Objective: Measure CD4+ T cell proliferation and assess competitive MHC binding.

  • CFSE Labeling: Label purified DO11.10 or OT-II CD4+ T cells with 5 μM CFSE.

    • Causality: CFSE halves its fluorescence intensity with each cell division, allowing precise flow cytometric quantification of generational proliferation.

  • APC Inactivation: Treat primary BALB/c splenocytes with Mitomycin C (50 μg/mL) for 30 minutes, then wash 3 times.

    • Causality: Mitomycin C crosslinks DNA, preventing APC proliferation. This ensures any CFSE dilution observed is exclusively from the responding clonotypic T cells.

  • Antigen Stimulation: Plate CFSE-labeled T cells with inactivated APCs. Add OVA(323-339) at titrated concentrations (0.1 - 10 μM). To study register competition, introduce truncated variants (e.g., OVA 325-336)[3].

  • Self-Validation (Controls):

    • Positive Control: Use anti-CD3/anti-CD28 Dynabeads to validate baseline T cell viability and maximal proliferation capacity[8].

    • Negative Control: Use an irrelevant peptide (e.g., Hen Egg Lysozyme) to establish the baseline auto-reactivity threshold.

  • Readout: Analyze via flow cytometry on Day 3-5, gating on live, CD4+, clonotypic TCR+ (KJ1-26 antibody for DO11.10) cells.

Self-validating experimental workflow for T cell activation and synapse imaging assays.

Application Selection Guide

Choose OVA(323-339) when:

  • Evaluating novel vaccine adjuvants (e.g., determining how lipid conjugation enhances MHC II presentation)[9].

  • Studying Th1/Th2 skewing based on ligand density and peptide competition[10].

  • Investigating autoimmune mechanisms related to peptide register shifting and epitope masking.

Choose PCC(88-104) when:

  • Conducting biophysical studies of the TCR-MHC interaction.

  • Imaging the spatiotemporal dynamics of the immunological synapse (e.g., bullseye vs. multifocal structures)[4].

  • Mapping precise intracellular signaling cascades and phosphorylation events (e.g., ZAP70, Lck)[8].

Sources

Safety & Regulatory Compliance

Safety

Cytochrome c(88-104)(domestic pigeon) proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and immunologists regarding the operational logistics and environmental health and safety (EHS) requirements of synthetic peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and immunologists regarding the operational logistics and environmental health and safety (EHS) requirements of synthetic peptides.

Cytochrome c(88-104) from the domestic pigeon (Columba livia) is a highly specific 17-amino acid peptide utilized primarily to stimulate proliferative T-cell responses in vitro[1][2]. While it is not acutely toxic or infectious, its synthetic nature and the residual chemicals from its purification process demand precise laboratory disposal protocols to ensure environmental safety, regulatory compliance, and experimental integrity[3].

Here is your comprehensive, step-by-step operational guide for the handling and disposal of Cytochrome c(88-104).

Physicochemical Profile & Causality in Handling

Before executing any disposal protocol, we must understand the chemical makeup of the material. Cytochrome c(88-104) is typically supplied as a highly electrostatic, lyophilized white powder[3].

Table 1: Quantitative Data & Chemical Properties

PropertyValue
Sequence KAERADLIAYLKQATAK (17-mer)[4]
Molecular Weight 1890.2 g/mol [4]
Chemical Formula C84H144N24O25[4]
CAS Number 86579-06-8[4][5]
Solubility Soluble in water (≥15.6 mg/mL) and DMSO (≥189 mg/mL)[5]
Common Counterion Trifluoroacetic acid (TFA) (>10% by weight)[4]

The TFA Causality: Why do standard peptide disposal procedures emphasize incineration with a scrubber? During High-Performance Liquid Chromatography (HPLC) purification, Trifluoroacetic acid (TFA) is used as a mobile phase additive, leaving residual TFA salts in the final lyophilized product[4]. If incinerated improperly, the fluorinated TFA salts can decompose into hazardous hydrofluoric acid (HF) gas. Therefore, a scrubber system is a non-negotiable requirement for solid waste incineration[3].

Mechanism of Action: Why Contamination Control Matters

In the laboratory, Cytochrome c(88-104) is utilized to prime naive CD4+ T cells derived from PCC TCR-Tg (T-cell receptor transgenic) mice, specifically restricted to MHC class II-IEk molecules[2]. Because it is a potent antigen, cross-contamination in cell culture environments due to improper handling or disposal can lead to unintended T-cell activation or skewed cytokine profiles (e.g., IL-4, IFN-γ)[1]. Proper disposal is not just a safety measure; it is a self-validating system for maintaining experimental integrity.

G APC Antigen Presenting Cell (MHC Class II-IEk) Peptide Cytochrome c(88-104) KAERADLIAYLKQATAK APC->Peptide Presents TCell CD4+ T Cell (PCC TCR-Tg) Peptide->TCell Binds TCR Activation T-Cell Activation (Proliferation) TCell->Activation Triggers Cytokines Cytokine Release (IL-4, IFN-γ) Activation->Cytokines Induces

Fig 1: Cytochrome c(88-104) MHC-II mediated CD4+ T-cell activation pathway.

Step-by-Step Disposal Methodologies

Do not treat synthetic peptides as standard biological waste (e.g., biohazard bags for autoclaving), because they are not infectious organisms. They are chemical compounds and must be routed through chemical waste streams[3].

Protocol A: Disposal of Solid Lyophilized Peptide
  • Containment: Keep the expired or unused peptide in its original glass or heavy-duty plastic vial. Ensure the cap is tightly sealed to prevent the fine powder from aerosolizing[3].

  • Solvent Dissolution: Working inside a certified chemical fume hood, dissolve or mix the residual solid material with a combustible solvent (e.g., ethanol or a designated combustible waste solvent)[3].

    • Causality: Dissolving the powder eliminates the inhalation hazard of the dust and prepares the material for efficient, controlled combustion.

  • Incineration Routing: Transfer the dissolved mixture to the facility's designated combustible chemical waste stream.

  • Validation: Verify with your EHS department that the facility's chemical incinerator is equipped with an afterburner and a chemical scrubber[3]. This ensures the safe neutralization of fluorinated byproducts from the TFA salts[4].

Protocol B: Disposal of Liquid Solutions (Aqueous or DMSO)
  • Segregation: Identify the primary solvent. Cytochrome c(88-104) is commonly reconstituted in DMSO or sterile water for in vitro assays[5].

  • Collection: Pour the contaminated peptide solution into a clearly labeled, chemically compatible waste carboy (e.g., "Non-Halogenated Organic Waste" for DMSO-based solutions).

  • Storage: Store the waste container in a cool, dry, well-ventilated area, ideally at room temperature, strictly isolated from strong oxidizing agents.

  • Disposal: Hand the sealed containers over to a licensed EHS waste disposal vendor. Do not pour down the sink, as DMSO can act as a carrier solvent, transporting other potentially hazardous plumbing contaminants through the skin upon contact.

Protocol C: Emergency Spill Cleanup

In the event of a dropped vial or spilled powder, immediate action is required to prevent inhalation of the peptide dust[3].

  • PPE Application: Immediately don a NIOSH-approved respirator (e.g., N95), chemical-resistant gloves, and safety goggles[3][6].

  • Containment: Do not use a standard laboratory vacuum, which will aerosolize the fine powder.

  • Absorption/Sweeping: If liquid, absorb the spill with dry sand or vermiculite[6]. If solid, carefully sweep up the powder using a disposable brush and pan, actively avoiding raising dust[3].

  • Packaging: Place all cleanup materials (vermiculite, sweepings, and contaminated PPE) into a heavy-duty, sealable hazardous waste bag[3].

  • Sanitization: Wash the spill site thoroughly with soap and water, and ventilate the area to ensure all residual material is cleared[3][6].

Disposal Start Cytochrome c(88-104) Waste Solid Lyophilized Powder (Contains TFA Salts) Start->Solid Liquid Aqueous / DMSO Solution Start->Liquid Spill Accidental Spill Start->Spill Incineration Chemical Incinerator (Afterburner & Scrubber) Solid->Incineration Combustible solvent AqueousWaste Aqueous Chemical Waste (pH check required) Liquid->AqueousWaste Sealed container Cleanup Absorb with Vermiculite/Sand Sweep into sealed bag Spill->Cleanup Wear PPE (N95) Cleanup->Incineration Solid waste route

Fig 2: Laboratory disposal and spill management workflow for synthetic peptides.

References

  • [6] Title: Materials safety data sheet - Peptide Synthetics | Source: peptidesynthetics.co.uk | URL:

  • [4] Title: Cytochrome C (88-104) (domestic pigeon) peptide | Source: novoprolabs.com | URL:

  • Title: Synthetic Peptides - Abcepta | Source: abcepta.com | URL:

  • [5] Title: Cytochrome c - pigeon (88-104) Product Data Sheet | Source: apexbt.com | URL:

  • [1] Title: The Presence of Interleukin 4 during In Vitro Priming Determines the Lymphokine-producing Potential of CD4+ T Cells | Source: semanticscholar.org | URL:

  • [2] Title: Acquisition of antigen presentasome (APS), an MHC/costimulatory complex, is a checkpoint of memory T-cell homeostasis | Source: nih.gov | URL:

  • [3] Title: Material Safety Data Sheet - Peptide Institute, Inc. | Source: peptide.co.jp | URL:

Sources

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